HIV-1 inhibitor-57
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H24FN5O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+ |
InChI Key |
XMJKDGOWZBLCPA-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diarylpyrimidine (DAPY) HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diaroylpyrimidine (DAPY) derivatives represent a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a crucial role in the management of HIV-1 infection. This technical guide provides a comprehensive overview of their mechanism of action, detailing their interaction with the HIV-1 reverse transcriptase enzyme, the basis of their antiviral activity, and the mechanisms underlying the development of drug resistance. This document synthesizes key quantitative data, outlines detailed experimental protocols for their evaluation, and provides visual representations of critical pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
Diarylpyrimidine inhibitors function as non-competitive inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into double-stranded DNA.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), DAPYs do not bind to the active site of the enzyme. Instead, they bind to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site.[1][2]
This binding event induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme. This structural distortion alters the spatial arrangement of the catalytic residues within the active site, thereby impeding the polymerase function.[2] Consequently, the enzyme is unable to efficiently catalyze the synthesis of viral DNA, leading to the inhibition of HIV-1 replication.[3][4] The diarylpyrimidine structure, characterized by two aryl rings linked to a central pyrimidine core, allows for a degree of rotational flexibility, which is thought to contribute to their ability to adapt to mutations within the binding pocket and maintain inhibitory activity.
dot
Caption: Mechanism of non-competitive inhibition of HIV-1 RT by DAPYs.
Quantitative Analysis of Antiviral Activity
The potency of diarylpyrimidine inhibitors is quantified by their 50% effective concentration (EC50) in cell-based assays and their 50% inhibitory concentration (IC50) in enzymatic assays. These values provide a standardized measure for comparing the efficacy of different compounds against wild-type (WT) and mutant strains of HIV-1.
Antiviral Activity Against Wild-Type HIV-1
The following table summarizes the in vitro antiviral activity of representative diarylpyrimidine inhibitors and other NNRTIs against wild-type HIV-1.
| Compound | EC50 (nM) | Cell Line | Reference |
| Etravirine (ETR) | 1.4 | Various | [5] |
| Rilpivirine (RPV) | 0.042 - 7.53 µM | MT-4 | [6] |
| Novel DAPY Compound 19 | 5.03 - 37.7 | MT-4 | [4] |
| Novel DAPY Compound 20 | 2.4 - 3.8 | MT-4 | [7] |
| Nevirapine (NVP) | - | - | [7] |
Activity Against Resistant HIV-1 Strains
A key advantage of second-generation NNRTIs like the diarylpyrimidines is their retained activity against HIV-1 strains that have developed resistance to earlier NNRTIs. The following table presents the EC50 values of etravirine and rilpivirine against common NNRTI-resistant mutant strains.
| Mutation | Etravirine (ETR) Fold Change in EC50 | Rilpivirine (RPV) Fold Change in EC50 | Reference |
| L100I | <5 | - | [5] |
| K103N | <5 | - | [5] |
| Y181C | <5 | - | [5] |
| Y188L | >10 | - | [8] |
| E138K | - | 2 | [9] |
| K101P | >10 | - | [8] |
| M230L | >10 | - | [8] |
Fold change is relative to the EC50 against wild-type HIV-1.
Experimental Protocols
The characterization of diarylpyrimidine inhibitors relies on a set of standardized in vitro assays. Detailed methodologies for key experiments are provided below.
Anti-HIV Activity Assay (MTT Assay)
This assay determines the ability of a compound to protect cells from HIV-1-induced cytopathic effects.
Workflow:
dot
Caption: Workflow for the MTT-based anti-HIV activity assay.
Detailed Steps:
-
Cell Preparation: Seed MT-4 cells (or another susceptible T-cell line) into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of culture medium.[10]
-
Compound Addition: Prepare serial dilutions of the diarylpyrimidine inhibitor in culture medium and add to the appropriate wells. Include a "no compound" control.
-
Viral Infection: Add a standardized amount of HIV-1 (e.g., strain IIIB) to each well, except for the mock-infected control wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[10]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the HIV-1-induced cytopathic effect by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 reverse transcriptase.
Workflow:
dot
Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template-primer (e.g., poly(rA)-oligo(dT)), and a labeled deoxynucleotide triphosphate (e.g., [3H]TTP).[11]
-
Inhibitor Addition: Add varying concentrations of the diarylpyrimidine inhibitor to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of purified recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Quantification: Determine the amount of incorporated radiolabeled dNTP, typically by spotting the reaction mixture onto DEAE filter mats, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the enzymatic activity of HIV-1 RT by 50%.
Drug Resistance Profiling
Determining the resistance profile of diarylpyrimidine inhibitors involves both genotypic and phenotypic assays.
Workflow:
dot
Caption: Workflow for genotypic and phenotypic HIV-1 drug resistance testing.
Genotypic Assays:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma.
-
RT-PCR: Reverse transcribe the viral RNA and amplify the pol gene, which encodes the reverse transcriptase, using PCR.
-
DNA Sequencing: Sequence the amplified DNA to identify mutations in the reverse transcriptase gene.[12]
-
Data Interpretation: Compare the patient's viral sequence to a wild-type reference sequence to identify known resistance-associated mutations. Databases such as the Stanford University HIV Drug Resistance Database are used for interpretation.
Phenotypic Assays:
-
Recombinant Virus Generation: Clone the patient-derived reverse transcriptase gene into a laboratory-adapted HIV-1 vector that lacks its own RT gene.
-
Virus Production: Transfect the recombinant vector into a suitable cell line to produce infectious virus particles containing the patient's RT.
-
Drug Susceptibility Testing: Perform a cell-based antiviral assay (as described in section 3.1) to determine the EC50 of the diarylpyrimidine inhibitor against the recombinant virus.
-
Fold-Change Calculation: Compare the EC50 value for the patient-derived virus to that of a wild-type reference virus to determine the fold-change in resistance.[13]
Resistance to Diarylpyrimidine Inhibitors
The development of drug resistance is a major challenge in HIV-1 therapy. For diarylpyrimidines, resistance is primarily associated with the accumulation of specific mutations within the NNRTI-binding pocket of the reverse transcriptase.
Key Resistance Mutations:
A number of mutations in the HIV-1 reverse transcriptase have been associated with reduced susceptibility to diarylpyrimidine inhibitors. These include:
-
Primary Mutations: Y181C/I/V, Y188L, G190A/S/E, L100I, K103N[14]
-
Secondary/Accessory Mutations: V90I, A98G, K101E/P, V106I, V179D/F, P225H, F227L, M230L[5][14]
The presence of a single mutation may not significantly impact the activity of diarylpyrimidines. However, the accumulation of multiple mutations can lead to a substantial decrease in susceptibility. The flexibility of the diarylpyrimidine scaffold allows them to maintain some level of binding affinity even in the presence of mutations that confer high-level resistance to first-generation NNRTIs.[8]
Conclusion
Diarylpyrimidine inhibitors are a vital component of the antiretroviral armamentarium against HIV-1. Their unique non-competitive mechanism of action, targeting an allosteric site on the reverse transcriptase, provides a high barrier to the development of resistance. A thorough understanding of their molecular interactions, quantitative antiviral activity, and the genetic basis of resistance is essential for the continued development of novel and more potent DAPY analogues. The experimental protocols detailed in this guide provide a framework for the robust evaluation of new chemical entities in this class, with the ultimate goal of improving therapeutic outcomes for individuals living with HIV-1.
References
- 1. In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV Drug Resistance Database [hivdb.stanford.edu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 13. academic.oup.com [academic.oup.com]
- 14. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and solubility of Compound 12g
An In-depth Technical Guide on the Chemical Properties and Solubility of Compound 12g: A Dual c-Met/MDR Inhibitor
For researchers, scientists, and professionals in drug development, understanding the fundamental chemical properties and solubility of a novel compound is critical for its advancement as a potential therapeutic agent. This guide provides a detailed overview of Compound 12g, a promising anticancer agent identified as 4-(3-((pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol. This compound has demonstrated potent activity as a dual inhibitor of the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps, making it a significant candidate for overcoming drug resistance in cancer therapy.[4]
Chemical Properties
Compound 12g is a novel triazolotriazine derivative. Its chemical structure was confirmed using spectral data, including 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray crystallography.[4]
| Property | Value | Source |
| Molecular Formula | C21H18N4O2 | [5] |
| Water Solubility | 203.53 mg/L | [4] |
| Melting Point | 119-121 °C | [6] |
Solubility
A significant advantage of Compound 12g is its improved water solubility compared to its parent compounds. The replacement of a sulfur atom with an NH group in its structure contributes to this enhanced solubility.[4] The aqueous solubility of Compound 12g was determined to be 203.53 mg/L in deionized water.[4] In another study, a derivative of Compound 12g showed a kinetic solubility of over 30 μM.[7]
Experimental Protocols
Synthesis of Compound 12g
The synthesis of Compound 12g involves a multi-step chemical process. The general procedure is outlined below, based on similar triazolotriazine syntheses.[4]
General Procedure B:
-
Start with the appropriate acetophenone derivatives, which are oxidized using HBr in DMSO to yield intermediate compounds.[4]
-
The final compounds are purified using column chromatography.
-
The chemical structures are confirmed using 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray crystallography.[4]
For a specific synthesis of a similar compound (12g with a benzoxazole core), the following was reported:
Compound 12g was prepared from 5-methyl-2-phenyl-1,3-benzoxazol-6-amine (4g) with a yield of 52%.[5] The characterization data was as follows:
-
1H-NMR (DMSO-d6) δ: 2.35 (s, 3H), 4.39 (d, J = 5.9 Hz, 2H), 7.31–7.36 (m, 3H), 7.56–7.64 (m, 4H), 8.07 (s, 1H), 8.11–8.19 (m, 2H), 8.29 (s, 1H), 8.53 (d, J = 5.9 Hz, 2H).[5]
-
13C-NMR (DMSO-d6) δ: 18.4, 41.9, 102.0, 120.1, 122.1, 124.5, 126.7, 126.8, 129.2, 131.4, 36.1, 136.2, 149.0, 149.3, 149.6, 155.5, 161.4.[5]
-
HRMS (ESI): Calculated for C21H18N4O2 [M + H]+: 359.1508. Found: 359.1487.[5]
Water Solubility Determination
The water solubility of Compound 12g was determined in deionized water.[4] While the specific experimental details for this determination are not provided in the search results, a general protocol for determining thermodynamic aqueous solubility is as follows:
-
An excess amount of the compound is suspended in deionized water.
-
The suspension is shaken at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Signaling Pathways and Mechanism of Action
Compound 12g acts as a dual inhibitor, targeting both the c-Met receptor tyrosine kinase and multidrug resistance (MDR) pumps.
The c-Met signaling pathway is crucial in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers. Compound 12g inhibits c-Met kinase, thereby blocking downstream signaling cascades. It has shown potent c-Met kinase inhibitory activity with an IC50 value of 0.052 μM.[4]
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. It is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated proteins (MRPs), which actively efflux chemotherapeutic drugs from cancer cells. Compound 12g can block both MDR1 and MRP1/2 pumps in cancerous HepG2 and BxPC3 cells at low concentrations, suggesting its potential to reverse drug resistance.[4]
Caption: c-Met signaling and MDR pump inhibition by Compound 12g.
Experimental Workflow
The development and evaluation of Compound 12g follow a structured workflow from synthesis to biological testing.
Caption: Experimental workflow for Compound 12g.
References
- 1. targetmol.com [targetmol.com]
- 2. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]
- 6. Toward synthesis of third-generation spin-labeled podophyllotoxin derivatives using isocyanide multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Screening of Novel Diarylpyrimidine NNRTIs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening process for novel diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs). It includes a summary of quantitative data for representative novel DAPY compounds, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows to aid in the understanding of the NNRTI drug discovery process.
Data Presentation: In Vitro Activity of Novel Diarylpyrimidine NNRTIs
The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and reverse transcriptase inhibitory potency of several series of novel diarylpyrimidine derivatives. These compounds have been designed to target the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT), with some also targeting an adjacent binding site.
Table 1: Anti-HIV-1 Activity of Novel DAPY Derivatives in MT-4 Cells
| Compound | Wild-Type HIV-1 (IIIB) EC₅₀ (nM) | L100I Mutant EC₅₀ (nM) | K103N Mutant EC₅₀ (nM) | Y181C Mutant EC₅₀ (nM) | E138K Mutant EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Series 1: Targeting NNIBP and "NNRTI Adjacent" Site | |||||||
| Compound 20 | 2.4 - 3.8 | Potent | 1.4 - 8.3 | Potent | 6.0 - 34.7 | 5.1 - 149.2 | 152 - 15413 |
| Compound 27 | 2.4 | Potent | Potent | Potent | Potent | >149.2 | >62167 |
| Compound 33 | 2.4 | Potent | Potent | Potent | Potent | >149.2 | >62167 |
| Etravirine (ETV) | 4.0 | - | 3.3 | - | 16.9 | 2.2 | 550 |
| Nevirapine (NVP) | - | - | - | - | >1000 | - | - |
| Series 2: Targeting the "Hydrophobic Channel" | |||||||
| FS2 | 16 | - | 39 | - | - | >4700 | 294 |
| Series 3: Targeting Tolerant Region I | |||||||
| 11c | 3.5 | - | - | - | 7.5 | ≥ 173 | >49428 |
| Series 4: 1,2,3-Triazole-Derived DAPYs | |||||||
| ZL2 | 20 | - | 43 | - | - | >241.52 | >12076 |
| ZL3 | 13 | - | 22 | - | - | >241.52 | >18578 |
| ZL7 | 14 | - | 54 | - | - | 2.1 | 150 |
| Efavirenz (EFV) | 3.0 | - | 110 | - | - | >6.34 | >2113 |
| Series 5: Targeting Tolerant Region I with Thiomorpholine-1,1-dioxide | |||||||
| 9t-2 | 1.9 | - | 12 | - | - | >10 (CYP) | - |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity of Novel DAPY Derivatives
| Compound | Wild-Type HIV-1 RT IC₅₀ (µM) |
| Series 1: Targeting NNIBP and "NNRTI Adjacent" Site | |
| Compound 20 | 0.084 |
| Compound 27 | 0.021 |
| Compound 33 | 0.023 |
| Compound 34 | 0.026 |
| Etravirine (ETV) | 0.011 |
| Nevirapine (NVP) | 2.32 |
| Efavirenz (EFV) | 0.03 |
| Series 5: Targeting Tolerant Region I with Thiomorpholine-1,1-dioxide | |
| 9t-2 | Effective Inhibition |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity of HIV-1 RT by 50%.
Experimental Protocols
Detailed methodologies for the key in vitro screening assays are provided below. These protocols are representative of standard procedures used in the field.
HIV-1 Reverse Transcriptase Inhibition Assay (Recombinant Enzyme)
This assay evaluates the ability of a compound to directly inhibit the enzymatic activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
10x Reaction Buffer
-
Poly(A) template and Oligo(dT)₁₆ primer
-
Deoxyribonucleotide triphosphates (dNTPs)
-
[³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system (e.g., PicoGreen®)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Streptavidin-coated microplates (for non-radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the 10x reaction buffer, poly(A) template, oligo(dT)₁₆ primer, and dNTPs (including the labeled dTTP).
-
Compound Dilution: Serially dilute the test compounds in DMSO and then in the reaction buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant HIV-1 RT in a suitable buffer.
-
Reaction Initiation: In a microplate, combine the reaction mixture, the diluted test compound, and the diluted enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for cDNA synthesis.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of cDNA Synthesis:
-
Radiometric Detection: Spot the reaction mixture onto DE81 filter papers, wash to remove unincorporated [³H]-dTTP, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Detection: Transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated primer-template complex. Detect the incorporated digoxigenin-labeled dUTP with an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate. Measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Anti-HIV-1 Assay in MT-4 Cells
This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strains (e.g., IIIB) or clinical isolates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., SDS in HCl)
-
p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well microplate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a positive control (e.g., a known NNRTI).
-
Virus Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Assessment of Antiviral Activity:
-
MTT Staining for Cell Viability: At the end of the incubation, add MTT reagent to the wells and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the formazan and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells, indicating the protective effect of the compound.
-
p24 Antigen Quantification: Collect the cell culture supernatant and perform a p24 antigen ELISA according to the manufacturer's instructions. The amount of p24 antigen is a measure of viral replication.
-
-
Data Analysis:
-
From the MTT data, calculate the percentage of cell protection for each compound concentration and determine the EC₅₀ value.
-
From the p24 ELISA data, calculate the percentage of inhibition of viral replication and determine the EC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the test compounds on the host cells in the absence of the virus.
Materials:
-
MT-4 cells (or other relevant cell line)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT reagent
-
Solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well microplate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay.
-
MTT Staining: Add MTT reagent to the wells and incubate.
-
Solubilization and Measurement: Add the solubilization solution and measure the absorbance as described in the anti-HIV-1 assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the no-drug control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key concepts in the screening of novel DAPY NNRTIs.
Target Identification and Validation of HIV-1 Inhibitor-57: A Technical Guide
This guide provides a comprehensive overview of the target identification and validation of HIV-1 inhibitor-57, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.
Introduction
This compound, also identified as compound 12g in foundational research, has emerged as a promising antiretroviral agent.[1] It demonstrates significant efficacy against both wild-type and a range of prevalent NNRTI-resistant strains of HIV-1.[1] This document outlines the methodologies employed to identify its molecular target and validate its mechanism of action, presenting key data and experimental workflows.
Target Identification: Pinpointing HIV-1 Reverse Transcriptase
The primary molecular target of this compound has been identified as the HIV-1 Reverse Transcriptase (RT).[1] This enzyme is critical for the viral life cycle, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. As an NNRTI, this compound exerts its effect by binding to an allosteric site on the RT enzyme, distinct from the active site used by nucleoside reverse transcriptase inhibitors (NRTIs). This binding event induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1]
Experimental Workflow for Target Identification
Caption: Workflow for the identification of HIV-1 RT as the target of this compound.
Target Validation: Quantifying Inhibitory Activity
Validation of HIV-1 RT as the target of inhibitor-57 involved a series of in vitro assays to quantify its inhibitory potency against both the wild-type enzyme and clinically relevant mutant strains known to confer resistance to other NNRTIs.
Quantitative Data Summary
The antiviral activity of this compound was assessed in cell-based assays, with key quantitative metrics summarized in the table below.
| Parameter | Description | Value |
| EC50 (Wild-Type HIV-1) | The concentration of the inhibitor that reduces viral replication by 50% in cell culture. | 0.010 - 0.024 µM[1] |
| EC50 (NNRTI-Resistant Strains) | The 50% effective concentration against various HIV-1 strains with mutations conferring resistance to other NNRTIs. | 0.010 - 0.024 µM[1] |
Note: The range of EC50 values reflects activity against a panel of five prevalent NNRTI-resistant HIV-1 strains.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HIV-1 RT Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 RT enzyme
-
This compound (Compound 12g)
-
Poly(rA)-oligo(dT) template/primer
-
[³H]-dTTP (radiolabeled deoxynucleotide triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template/primer, and [³H]-dTTP.
-
Add varying concentrations of this compound to the reaction mixture. A no-inhibitor control and a positive control (a known NNRTI) should be included.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping buffer (e.g., EDTA).
-
Precipitate the newly synthesized DNA onto a filter membrane.
-
Wash the filter membrane to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity of the filter membrane using a scintillation counter.
-
Calculate the percentage of RT inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Cell-Based Antiviral Assay
Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.
Materials:
-
Target cells (e.g., MT-4 cells)
-
HIV-1 viral stock (wild-type and NNRTI-resistant strains)
-
This compound
-
Cell culture medium
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
Procedure:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Infect the cells with a known amount of HIV-1 viral stock.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, collect the cell supernatant.
-
Quantify the amount of viral replication by measuring the concentration of the p24 viral antigen in the supernatant using an ELISA.
-
Calculate the percentage of viral inhibition for each inhibitor concentration and determine the EC50 value.
-
Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to determine the CC50 value (the concentration at which 50% of cell viability is lost) to assess the inhibitor's selectivity index (CC50/EC50).
Signaling Pathway and Mechanism of Action
As this compound directly targets a viral enzyme, its mechanism does not involve the modulation of host cell signaling pathways. The inhibitory action is a direct consequence of binding to the allosteric pocket of HIV-1 RT.
Mechanism of Inhibition
Caption: Mechanism of action of this compound on HIV-1 Reverse Transcriptase.
Conclusion
The collective evidence from enzymatic and cell-based assays robustly identifies and validates HIV-1 Reverse Transcriptase as the molecular target of this compound. Its potent activity against both wild-type and NNRTI-resistant strains underscores its potential as a valuable candidate for further preclinical and clinical development in the treatment of HIV-1 infection. The detailed protocols provided herein offer a framework for the continued investigation of this and other novel antiretroviral compounds.
References
Initial Cytotoxicity Assessment of HIV-1 Inhibitor-57: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of HIV-1 inhibitor-57, also identified as Compound 12g. This diarylpyrimidine derivative has demonstrated potent anti-HIV-1 activity, making a thorough evaluation of its safety profile a critical step in its development as a potential therapeutic agent. This document outlines the quantitative cytotoxicity data, detailed experimental protocols for its assessment, and visual representations of the experimental workflow and potential signaling pathways involved in its cytotoxic effects.
Quantitative Cytotoxicity Data
The initial assessment of the cytotoxic potential of this compound (Compound 12g) was conducted to determine its effect on host cell viability. The key metric from this assessment is the 50% cytotoxic concentration (CC50), which represents the concentration of the compound that results in the death of 50% of the cells in a culture.
Table 1: Cytotoxicity and Antiviral Activity of this compound (Compound 12g)
| Compound | CC50 (µM) | EC50 (µM) against HIV-1 IIIB | EC50 (µM) against RES056 | Selectivity Index (SI) against HIV-1 IIIB | Selectivity Index (SI) against RES056 |
| This compound (Compound 12g) | 15.75[1] | 0.0010[1] | 0.18[1] | 15750 | 87.5 |
The Selectivity Index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical measure of a compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Experimental Protocols
The following section details the likely experimental methodology employed for the initial cytotoxicity assessment of this compound, based on standard practices for this class of compounds.
Cell Viability Assay: MTT Method
The cytotoxicity of this compound was likely determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human T-lymphocyte (MT-4) cells
-
This compound (Compound 12g)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: MT-4 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are then incubated for 24 hours to allow for cell adherence.
-
Compound Preparation and Addition: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the appropriate wells in triplicate. Control wells containing cells treated with medium and DMSO (vehicle control) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and a probable signaling pathway for NNRTI-induced cytotoxicity.
The provided diagrams visually articulate the step-by-step process of the cytotoxicity assay and a potential mechanism by which non-nucleoside reverse transcriptase inhibitors (NNRTIs) like this compound may induce cell death in infected cells through the premature activation of HIV-1 protease, leading to both caspase-dependent and independent apoptosis.
References
Navigating the Labyrinth of Resistance: An In-depth Technical Guide to the Anti-Resistance Profile of Next-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in the long-term management of HIV-1 infection. First-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been historically susceptible to the rapid selection of resistance mutations, often leading to treatment failure. This guide delves into the core of next-generation NNRTI development, focusing on their enhanced anti-resistance profiles and the experimental underpinnings of their evaluation.
The Landscape of NNRTI Resistance
NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), allosterically inhibiting its function. However, single amino acid substitutions within this binding pocket can significantly reduce drug susceptibility. The most common first-generation NNRTI resistance mutations include K103N, Y181C, and G190A. These mutations can arise from the selective pressure of antiretroviral therapy and can be transmitted. The persistence of NNRTI resistance mutations long after treatment discontinuation poses a significant clinical challenge.
Next-generation NNRTIs, such as etravirine, rilpivirine, and doravirine, were specifically designed to overcome these resistance hurdles. Their structural flexibility allows them to bind to the NNRTI binding pocket in multiple conformations, thereby maintaining activity against many single-mutation resistant strains.
Comparative Anti-Resistance Profiles of Next-Generation NNRTIs
The efficacy of next-generation NNRTIs against both wild-type (WT) and mutant HIV-1 strains is a critical determinant of their clinical utility. The following tables summarize the in vitro activity of etravirine, rilpivirine, and doravirine against key NNRTI-resistant mutants. The data is presented as the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility.
Table 1: In Vitro Activity of Etravirine against NNRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Fold Change (FC) in EC50 |
| K103N | < 3 |
| Y181C | < 3 |
| G190A | < 3 |
| L100I + K103N | Variable |
| K103N + Y181C | Variable |
| V179D + Y181C | > 10 |
Data synthesized from multiple sources.
Table 2: In Vitro Activity of Rilpivirine against NNRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Fold Change (FC) in EC50 |
| K103N | < 2 |
| Y181C | 2 - 5 |
| E138K | 2 - 10 |
| K101E + E138K | > 10 |
| Y181C + M184I | Variable |
Data synthesized from multiple sources, including studies on rilpivirine's resistance profile.[1][2]
Table 3: In Vitro Activity of Doravirine against NNRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Fold Change (FC) in EC50 |
| K103N | < 2 |
| Y181C | < 2 |
| G190A | < 2 |
| K103N + Y181C | < 3 |
| V106A | > 10 |
| F227L | > 10 |
Data synthesized from in vitro and clinical trial data.[3][4]
Key Experimental Protocols for NNRTI Resistance Profiling
The determination of NNRTI resistance profiles relies on a combination of genotypic and phenotypic assays. Below are detailed methodologies for the key experiments cited in the evaluation of next-generation NNRTIs.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the HIV-1 reverse transcriptase gene.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples with a viral load typically above 500-1000 copies/mL.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA). The reverse transcriptase coding region of the pol gene is then amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS).
-
Sanger Sequencing: Provides a consensus sequence of the dominant viral population.
-
Next-Generation Sequencing (NGS): Allows for the detection of minor drug-resistant variants, providing a more comprehensive view of the viral quasispecies.[5]
-
-
Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify mutations. Interpretation of these mutations is performed using databases such as the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of HIV-1 to a specific drug.
Methodology:
-
Recombinant Virus Construction: The patient-derived reverse transcriptase gene sequence is inserted into a laboratory-adapted HIV-1 vector that lacks its own RT gene.
-
Cell Culture: The resulting recombinant viruses are used to infect susceptible target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) in the presence of serial dilutions of the NNRTI being tested.
-
Quantification of Viral Replication: After a defined incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase reporter gene activity.
-
IC50/EC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated. The fold change in IC50/EC50 for the patient-derived virus is determined by comparing it to that of a wild-type reference virus.[6][7]
In Vitro Selection of Resistant Strains
This method is used to identify the genetic pathways to resistance for a new NNRTI.
Methodology:
-
Initial Culture: Wild-type HIV-1 is cultured in the presence of a low concentration of the NNRTI.
-
Dose Escalation: As the virus replicates, the drug concentration is gradually increased in subsequent culture passages.
-
Monitoring Viral Growth: Viral replication is monitored at each passage.
-
Genotypic and Phenotypic Analysis: When the virus demonstrates significant resistance (i.e., can replicate at high drug concentrations), the viral genome is sequenced to identify the selected mutations, and its phenotype is confirmed.
Site-Directed Mutagenesis
This technique is employed to create specific resistance mutations in the reverse transcriptase gene to study their individual impact on drug susceptibility.
Methodology:
-
Primer Design: Primers are designed to introduce the desired nucleotide change into the reverse transcriptase gene sequence cloned into a plasmid vector.
-
PCR Amplification: A PCR reaction is performed using the mutagenic primers and the plasmid containing the wild-type RT gene as a template. This results in the amplification of the entire plasmid with the desired mutation.
-
Template Removal: The original, non-mutated parental DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.
-
Transformation: The mutated plasmid is then transformed into competent E. coli for propagation.
-
Sequence Verification: The sequence of the mutated RT gene is verified to confirm the presence of the intended mutation and the absence of any unintended changes.
Visualizing the Dynamics of NNRTI Action and Resistance
The following diagrams illustrate key concepts in NNRTI function and the development of resistance.
Caption: Mechanism of action of a next-generation NNRTI.
Caption: The development of NNRTI resistance.
Caption: Workflow for HIV-1 drug resistance testing.
Conclusion and Future Directions
Next-generation NNRTIs represent a significant advancement in the fight against HIV-1, offering potent antiviral activity against strains resistant to earlier drugs in their class. Their unique structural features provide a higher genetic barrier to the development of resistance. A thorough understanding of their anti-resistance profiles, facilitated by robust genotypic and phenotypic testing, is paramount for their effective clinical use.
Future research will likely focus on the development of novel NNRTIs with even broader activity against highly resistant viral strains and a more favorable safety profile. The integration of computational modeling and artificial intelligence in drug design is poised to accelerate the discovery of the next wave of innovative anti-HIV therapies.[5]
References
- 1. Phenotypic and Genotypic Resistance Assays: Methodology, Reliability, and Interpretations | Scilit [scilit.com]
- 2. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 3. Human Immunodeficiency Virus 1 Drug Resistance by Next Generation Sequencing | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site directed mutagenesis studies on HIV-1 reverse transcriptase (RT) shed light on the mechanism of action of a new Ribonuclease H/ DNA polymerase RT dual inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Basis of Compound 12g: A Case of Misinterpreted Potency
Initial investigations into the molecular basis for the purported high potency of Compound 12g have revealed a significant discrepancy in the scientific literature. Contrary to the premise of high activity, published research indicates that Compound 12g, in the context of indole-core inhibitors of influenza A neuraminidase, is, in fact, inactive. This technical guide aims to clarify this finding and explore the structure-activity relationships that lead to this lack of potency, providing valuable insights for researchers and drug development professionals.
A comprehensive review of available scientific data has failed to identify a "Compound 12g" with high biological potency in any therapeutic area. The most definitive information comes from a study on the development of novel inhibitors for influenza A neuraminidase. This research systematically explores the impact of various chemical modifications on the inhibitory activity of an indole-core scaffold.
Within this study, Compound 12g is specifically described as possessing a 3,4-dimethoxyphenyl fragment. However, when tested for its ability to inhibit the neuraminidase enzyme, the compound was found to have completely lost its activity.[1] This finding is in stark contrast to other analogues within the same series that demonstrated significant inhibitory potential.
The Decisive Role of Molecular Structure
The lack of activity in Compound 12g underscores the critical importance of specific molecular interactions for drug potency. The introduction of the 3,4-dimethoxyphenyl group appears to create steric hindrance or unfavorable electronic properties within the binding site of the neuraminidase enzyme, thereby preventing the necessary interactions for inhibition.
To illustrate the logical flow of this structure-activity relationship, a diagram is provided below.
Implications for Drug Design and Development
The case of Compound 12g serves as a crucial reminder of the subtleties involved in medicinal chemistry. While a core scaffold may show promise, even minor modifications can lead to a complete loss of biological activity. This highlights the necessity of iterative design, synthesis, and testing to fully elucidate the structure-activity landscape of a given chemical series.
For researchers in the field, the key takeaways are:
-
Rigorous Data Verification: Always consult primary literature to confirm the activity of specific compounds.
-
Importance of Control Compounds: Inactive analogues like Compound 12g are as important as highly potent ones for understanding the mechanism of action and defining the pharmacophore.
-
Iterative Optimization: Drug development is a process of refinement, where initial findings guide subsequent molecular design to enhance potency and selectivity.
References
Methodological & Application
Application Notes & Protocols: In Vitro Anti-HIV-1 Activity Assay for Compound 12g
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. This document provides a detailed protocol for the in vitro evaluation of "Compound 12g," a novel therapeutic candidate, for its anti-HIV-1 activity. The described assay utilizes a cell-based system to determine the compound's efficacy in inhibiting viral replication. This method is a crucial first step in the preclinical assessment of new anti-HIV-1 drugs. The replication of HIV-1 in host cells is a complex process that relies on host cell receptors and factors, such as CD4, CCR5, and CXCR4[1].
Data Presentation
The antiviral activity of Compound 12g is quantified by its 50% effective concentration (EC₅₀), the concentration at which a 50% reduction in viral replication is observed, and its 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the host cells are killed. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Compound 12g
| Compound | Target Cells | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound 12g | TZM-bl | HIV-1 NL4-3 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Zidovudine) | TZM-bl | HIV-1 NL4-3 | [Insert Value] | [Insert Value] | [Insert Value] |
| Negative Control (Vehicle) | TZM-bl | HIV-1 NL4-3 | >100 | >100 | N/A |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
This protocol is adapted from established methods for assessing anti-HIV-1 activity in vitro, utilizing TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 long terminal repeat (LTR)[2].
Materials and Reagents
-
Cells and Virus:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 strain (e.g., NL4-3)
-
-
Cell Culture Media and Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DEAE-Dextran
-
-
Compound and Controls:
-
Compound 12g, dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control drug (e.g., Zidovudine)
-
Vehicle control (e.g., DMSO)
-
-
Assay Reagents:
-
Luciferase Assay Reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luminometer
-
Microplate reader
-
Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro anti-HIV-1 activity assay of Compound 12g.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Adjust the cell density to 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom microplate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
Day 2: Compound Addition and Infection
-
Prepare serial dilutions of Compound 12g and the positive control drug in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.
-
Remove the medium from the wells of the 96-well plate containing the TZM-bl cells.
-
Add 50 µL of the diluted compounds to the respective wells in triplicate. Include wells with vehicle control and no-drug control.
-
Prepare the HIV-1 virus stock to a predetermined titer in culture medium containing DEAE-Dextran (to enhance infectivity)[2].
-
Add 50 µL of the diluted virus to each well, except for the cell control wells (which receive 50 µL of medium only).
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
Day 4: Measurement of Antiviral Activity and Cytotoxicity
A. Luciferase Assay (Antiviral Activity)
-
After the 48-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully remove the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The reduction in luciferase activity is proportional to the inhibition of viral replication.
B. Cell Viability Assay (Cytotoxicity)
-
In a separate plate prepared in parallel without virus infection, add the same concentrations of Compound 12g.
-
After the 48-hour incubation, add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance, depending on the assay used.
Data Analysis
-
EC₅₀ Calculation: The percentage of viral inhibition is calculated for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the cell control (no compound). The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
-
Selectivity Index (SI) Calculation: The SI is calculated by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.
Potential Signaling Pathway Interference
While the precise mechanism of action of Compound 12g is yet to be determined, many anti-HIV-1 agents interfere with specific steps in the viral life cycle. The following diagram illustrates potential targets for antiviral intervention.
Caption: Potential targets in the HIV-1 life cycle for antiviral compounds.
Further mechanistic studies will be required to elucidate the specific stage of the HIV-1 life cycle inhibited by Compound 12g.
Conclusion
This document provides a comprehensive protocol for the initial in vitro assessment of the anti-HIV-1 activity of Compound 12g. Adherence to this protocol will ensure the generation of robust and reproducible data, which is essential for the further development of this and other novel antiretroviral candidates.
References
Cell-based assays for determining the EC50 of HIV-1 inhibitor-57
Application Notes: Determining the EC50 of HIV-1 Inhibitor-57
Introduction
The development of effective antiretroviral agents is a cornerstone of managing Human Immunodeficiency Virus Type 1 (HIV-1) infection. A critical step in the preclinical evaluation of any potential new drug is the determination of its half-maximal effective concentration (EC50), which quantifies the drug's potency in inhibiting viral replication in cell culture. This document provides detailed application notes and protocols for determining the EC50 of this compound, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] this compound, also known as compound 12g, has demonstrated activity against both wild-type and NNRTI-resistant strains of HIV-1.[1][2]
These protocols are designed for researchers, scientists, and drug development professionals, outlining the most common and robust cell-based assays for this purpose, including luciferase reporter gene assays, p24 antigen capture ELISAs, and essential cytotoxicity assays to determine the therapeutic window.
Mechanism of Action: this compound
This compound is a diarylpyrimidine derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This action effectively halts the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[3]
Data Presentation: Antiviral Activity of this compound
The following table summarizes the reported EC50 values for this compound against wild-type and various NNRTI-resistant HIV-1 strains, demonstrating its potency.
| HIV-1 Strain | EC50 (µM) | Description |
| Wild-Type (WT) | 0.0010 | Laboratory standard strain |
| L100I | 0.0019 | NNRTI-resistant mutant |
| K103N | 0.0024 | NNRTI-resistant mutant |
| Y181C | 0.0039 | NNRTI-resistant mutant |
| Y188L | 0.0055 | NNRTI-resistant mutant |
| E138K | 0.024 | NNRTI-resistant mutant |
| Data sourced from MedchemExpress and related publications.[1][2] |
Experimental Protocols
A comprehensive workflow is required to accurately determine the EC50 and cytotoxicity of an antiviral compound. This involves preparing the virus, cells, and compound dilutions, followed by infection and quantification of viral inhibition and cell viability.
Protocol 1: Luciferase Reporter Gene Assay for EC50 Determination
This is a highly sensitive assay that measures the reduction in HIV-1 replication by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful infection.[4] The TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains an HIV-1 LTR-driven luciferase cassette, is commonly used.[5]
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well flat-bottom culture plates (white, for luminescence)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count TZM-bl cells. Seed 1 x 10⁴ cells per well in a 96-well white plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 1 µM) down to a low concentration (e.g., 1 pM).
-
Treatment: Remove the medium from the cells and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infection: Add 50 µL of diluted HIV-1 virus stock to each well (except "cells only" wells) to achieve a multiplicity of infection (MOI) that yields a strong luciferase signal (typically 50,000-150,000 RLU).[5]
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[6]
-
Lysis and Luminescence Reading: Remove the supernatant. Add 100 µL of PBS to wash the cells, then remove the PBS. Add luciferase assay reagent according to the manufacturer's instructions (this typically includes cell lysis). Measure luminescence using a plate luminometer.[6]
-
Data Analysis:
-
Subtract the background luminescence (wells with "cells only").
-
Calculate the percentage of inhibition for each concentration relative to the "virus only" control wells.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the EC50 value.
-
Protocol 2: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein released into the cell culture supernatant, which is directly proportional to the level of viral replication.[7] A reduction in p24 levels in the presence of the inhibitor is used to calculate its potency.
Materials:
-
MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete growth medium (RPMI-1640, 10% FBS, antibiotics, IL-2 for PBMCs)
-
HIV-1 virus stock
-
This compound
-
96-well round-bottom culture plates
-
Commercially available HIV-1 p24 Antigen ELISA kit[8]
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed MT-4 cells at 2 x 10⁴ cells per well in a 96-well plate in 100 µL of medium.
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.
-
Treatment and Infection: Pre-incubate the virus stock with the compound dilutions for 30-60 minutes at 37°C.[9] Add this mixture to the cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂ to allow for multiple rounds of replication.[10]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant for p24 analysis.
-
p24 ELISA: Perform the ELISA according to the kit manufacturer's protocol.[11] This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a colorimetric substrate.
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the p24 standards provided in the kit.
-
Calculate the p24 concentration in each supernatant.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "virus only" control.
-
Plot the data and calculate the EC50 as described in Protocol 1.
-
Protocol 3: MTT Assay for Cytotoxicity (CC50) Determination
It is crucial to assess whether the observed reduction in viral activity is due to specific inhibition or simply because the compound is toxic to the host cells. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[12]
Materials:
-
Same cell line used for the antiviral assay (e.g., TZM-bl, MT-4)
-
Complete growth medium
-
This compound
-
96-well flat-bottom culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells and add serial dilutions of this compound exactly as you would for the antiviral assay, but do not add any virus. Include "cells only" (no compound) controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours for TZM-bl or 3-5 days for MT-4).[13]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[12][13]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control wells.
-
Plot the percent viability against the log of the inhibitor concentration.
-
Use non-linear regression to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as SI = CC50 / EC50 . A higher SI value indicates a more favorable therapeutic window.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. Dataset | EC50 Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: pk02cm738 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Alliance HIV-1 P24 ANTIGEN ELISA Kit (96 Test) | Revvity [revvity.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Human Immunodeficiency Virus Type 1 Neutralization Measured by Flow Cytometric Quantitation of Single-Round Infection of Primary Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Diarylpyrimidine Derivatives for HIV-1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of diarylpyrimidine (DAPY) derivatives as potent inhibitors of HIV-1. Diarylpyrimidines are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated significant efficacy against both wild-type and mutant strains of HIV-1.[1] This guide outlines the key experimental procedures, data analysis, and visualization workflows necessary for the identification and characterization of novel DAPY-based anti-HIV-1 agents.
Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of Diarylpyrimidine Derivatives
The following tables summarize the quantitative data for selected potent diarylpyrimidine derivatives against HIV-1, providing a basis for structure-activity relationship (SAR) studies.[2]
Table 1: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives against Wild-Type (WT) HIV-1
| Compound ID | EC₅₀ (nM) against HIV-1 IIIB | Reference |
| 1 | 1.6 | [2] |
| 2 | 1.6 | [2] |
| 3 | 2.5 | [2] |
| 4 | 2.5 | [2] |
| 7 | 3.4 | [2] |
| 11c | 3.5 | [3] |
| ETV (Etravirine) | 4.0 | [4] |
| 12 | 14 | [2] |
| 13 | 17 | [2] |
| 19 | 3.03 - 21.1 | [5][6] |
| 20 | 2.4 - 3.8 | [4] |
| 27 | 2.4 - 3.8 | [4] |
| 31-34 | 2.4 - 3.8 | [4] |
| 4a | 9 | [7] |
Table 2: Anti-HIV-1 Activity of Diarylpyrimidine Derivatives against Mutant Strains
| Compound ID | Mutant Strain | EC₅₀ (nM) | Reference |
| 1 | Panel of mutants | 6.7 - 8480 | [2] |
| 4a | L100I | 648 | [7] |
| 4a | K103N | 5 | [7] |
| 4a | Y181C | 13 | [7] |
| 4a | E138K | 23 | [7] |
| 7 | K103N | 3.6 | [2] |
| 7 | E138K | 4.3 | [2] |
| 8 | F227L + V106A | 19.0 | [2] |
| 9 | F227L + V106A | 10.5 | [2] |
| 10 | Panel of mutants | 7 - 544 | [2] |
| 11 | Panel of mutants | 7 - 877 | [2] |
| 11c | E138K | 7.5 | [3] |
| 12 | Panel of mutants | 20 - 130 | [2] |
| 19 | Panel of mutants | 5.03 - 37.7 | [5][6] |
| 20 | L100I | 6.5 | [4] |
| 20 | K103N | 1.4 | [4] |
| 20 | Y181C | 11.6 | [4] |
| 20 | Y188L | 16.2 | [4] |
| 20 | E138K | 6.0 | [4] |
Table 3: HIV-1 Reverse Transcriptase (RT) Inhibition and Cytotoxicity of Diarylpyrimidine Derivatives
| Compound ID | HIV-1 RT IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 1 | 0.0055 | - | - | [2] |
| 2 | 0.0095 | - | - | [2] |
| 4a | 0.047 | > 238 | > 26444 | [7] |
| 8 | 0.000051 | High | High | [2] |
| 10 | 0.961 | - | - | [2] |
| 11 | 0.299 | - | - | [2] |
| 11c | - | ≥ 173 | > 49428 | [3] |
| 13 | - | 264.19 | 18564 | [2] |
| 17 | 0.142 | - | - | [2] |
| 19 | 0.107 | - | - | [5][6] |
| 20 | 0.084 | 27.2 | 10045 | [4] |
| 22 | 0.06 | 96.23 | 1603 | [2] |
| 27 | 0.021 | - | - | [4] |
| 33 | 0.023 | - | - | [4] |
| 34 | 0.026 | - | - | [4] |
| ETV (Etravirine) | 0.011 | 2.2 | 550 | [4] |
| NVP (Nevirapine) | 2.32 | - | - | [4] |
| EFV (Efavirenz) | 0.03 | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the high-throughput screening of diarylpyrimidine derivatives.
Cell-Based Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a cell-based assay to determine the anti-HIV-1 activity of compounds by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells.
Materials:
-
MT-4 human T-cell line
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
HIV-1 laboratory-adapted strains (e.g., IIIB)
-
Diarylpyrimidine derivatives dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase.
-
Compound Plating: Prepare serial dilutions of the diarylpyrimidine derivatives in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for cell control (no virus, no compound) and virus control (with virus, no compound).
-
Infection: Add 50 µL of a pre-titered amount of HIV-1 stock to each well, except for the cell control wells.
-
Cell Seeding: Add 50 µL of MT-4 cell suspension (e.g., at 6 x 10⁵ cells/mL) to all wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity and the percentage of antiviral protection for each compound concentration. Determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from dose-response curves.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines two common methods for measuring the inhibition of HIV-1 RT activity: a Scintillation Proximity Assay (SPA) and a FRET-based assay.
This assay measures the incorporation of a radiolabeled nucleotide into a DNA strand by RT.
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)/oligo(dT) primer-template
-
[³H]dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.05% Triton X-100)
-
Diarylpyrimidine derivatives in DMSO
-
SPA beads (e.g., streptavidin-coated)
-
Microplate scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and [³H]dTTP.
-
Compound Addition: Add the diarylpyrimidine derivatives at various concentrations to the wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
SPA Bead Addition: Add SPA beads to each well. The biotinylated oligo(dT) will bind to the streptavidin-coated beads.
-
Signal Detection: When [³H]dTTP is incorporated into the new DNA strand, it comes into close proximity with the bead, generating a light signal that can be detected by a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the compound that inhibits RT activity by 50% (IC₅₀) from the dose-response curve.
This real-time assay monitors the DNA polymerase activity of RT using a fluorescently labeled primer-template.[4]
Materials:
-
Recombinant HIV-1 RT
-
Doubly labeled DNA primer/template (e.g., with a FRET pair like Cy3 and Cy5)
-
dNTPs
-
Assay buffer
-
Diarylpyrimidine derivatives in DMSO
-
Fluorescence plate reader
Protocol:
-
Complex Formation: In a 96-well plate, mix the recombinant HIV-1 RT with the doubly labeled primer/template duplex.[4]
-
Compound Incubation: Pre-incubate the RT-primer/template complex with the diarylpyrimidine derivatives for at least 5 minutes.[4]
-
Initiate Polymerization: Start the reaction by adding a mixture of dNTPs.[4]
-
Real-Time Monitoring: Monitor the change in FRET signal in real-time using a fluorescence plate reader. As RT synthesizes DNA, the distance between the two fluorophores changes, leading to a change in the FRET signal.
-
Data Analysis: Analyze the kinetics of the reaction to determine the IC₅₀ values of the inhibitors.[4]
Cytotoxicity Assay (MTT Method)
This protocol assesses the cytotoxicity of the diarylpyrimidine derivatives on the host cells used in the antiviral assay.
Materials:
-
MT-4 cells (or other relevant cell line)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics
-
Diarylpyrimidine derivatives dissolved in DMSO
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.
-
Compound Addition: Add 100 µL of various concentrations of the diarylpyrimidine derivatives to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
CC₅₀ Determination: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.
Visualization of Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the high-throughput screening workflow and the mechanism of action of diarylpyrimidine derivatives.
Caption: High-throughput screening workflow for identifying DAPYs.
Caption: Mechanism of action of diarylpyrimidine NNRTIs.
References
- 1. Advances in diarylpyrimidines and related analogues as HIV-1 nonnucleoside reverse transcriptase inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of HIV-1 Reverse Transcriptase Inhibitors
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] This essential role makes HIV-1 RT a primary target for antiretroviral drugs.[1][3] The development of potent inhibitors targeting this enzyme is a cornerstone of Highly Active Antiretroviral Therapy (HAART). This document provides a detailed protocol for a non-radioactive, colorimetric HIV-1 Reverse Transcriptase inhibition assay suitable for high-throughput screening (HTS) of potential drug candidates.
Principle of the Assay
The assay quantifies the activity of HIV-1 RT by measuring the synthesis of a DNA strand from an RNA template. This method utilizes a primer-template hybrid, typically poly(A)-oligo(dT). The reaction mixture contains digoxigenin (DIG)-labeled and biotin-labeled nucleotides. During reverse transcription, HIV-1 RT incorporates these labeled nucleotides into the newly synthesized cDNA strand.
The resulting biotin-tagged cDNA is then captured on a streptavidin-coated microplate. An antibody conjugated to horseradish peroxidase (HRP), which is specific for digoxigenin, is added and binds to the DIG-labeled cDNA.[4] Finally, a peroxidase substrate such as ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is introduced. The HRP enzyme catalyzes the cleavage of the substrate, producing a colored product.[4] The absorbance of this product, measured at 405 nm, is directly proportional to the amount of cDNA synthesized and thus to the RT activity.[4] The inhibitory potential of a test compound is determined by the reduction in colorimetric signal compared to a control reaction without the inhibitor.
Visualized Pathways and Workflows
Caption: The process of HIV-1 reverse transcription, converting viral RNA into proviral DNA.
Caption: Experimental workflow for the colorimetric HIV-1 RT inhibition assay.
Experimental Protocols
This protocol is based on a commercially available colorimetric, non-radioactive ELISA-based assay.
1. Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., 1 ng/µL stock)
-
Streptavidin-coated 96-well microplate
-
Lysis Buffer (for enzyme dilution)
-
Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)[5]
-
HRP-conjugated Anti-Digoxigenin Antibody
-
Wash Buffer (e.g., 20X concentrate)
-
Peroxidase Substrate (ABTS)
-
Stop Solution (optional)
-
Test compounds (potential inhibitors)
-
Positive Control Inhibitor (e.g., Nevirapine, Efavirenz)
-
Microplate reader capable of measuring absorbance at 405 nm[4]
2. Reagent Preparation
-
1X Wash Buffer: Dilute the 20X Wash Buffer concentrate with sterile distilled water. For example, mix 50 mL of 20X concentrate with 950 mL of water.
-
Reaction Mix: Prepare the reaction buffer according to the manufacturer's instructions. This typically involves combining two reaction buffer components in equal volumes just before use.
-
HIV-1 RT Working Solution: Dilute the stock HIV-1 RT enzyme in Lysis Buffer to the desired concentration (e.g., 1 ng per reaction). Prepare enough for all wells.
-
Test Compound Dilutions: Prepare a dose-response curve for each test compound by creating serial dilutions in the Reaction Mix. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.
3. Assay Procedure
-
Reaction Setup: In separate tubes or a dilution plate, mix 40 µL of the appropriate Reaction Mix (containing different concentrations of the test inhibitor, or no inhibitor for positive/negative controls) with 80 µL of the diluted HIV-1 RT enzyme. The negative control should contain Lysis Buffer instead of the enzyme solution.
-
RT Incubation: Incubate the reaction mixture for a period ranging from 20 minutes to 6 hours at 37°C. A 1-hour incubation is common for inhibitor screening.[4]
-
cDNA Capture: After incubation, transfer 100 µL of each reaction mixture into the wells of the streptavidin-coated microplate.
-
Capture Incubation: Incubate the plate for 20 minutes at 37°C to allow the biotinylated cDNA to bind to the streptavidin.
-
Washing: Discard the contents of the wells and wash each well 5 times with 1X Wash Buffer. After the final wash, pat the plate dry on paper towels to remove any residual liquid.
-
Conjugate Addition: Add 100 µL of HRP Anti-Digoxigenin conjugate to each well.
-
Conjugate Incubation: Incubate the plate for 45 minutes at 37°C.
-
Washing: Repeat the washing step (Step 5) to remove unbound conjugate.
-
Substrate Addition: Add 100 µL of ABTS Peroxidase Substrate to each well.
-
Color Development: Incubate the plate at 37°C for 20-60 minutes, or until sufficient color has developed in the positive control wells. The reaction can be stopped by adding a stop solution if necessary.
-
Data Acquisition: Read the optical density (OD) at 405 nm using a microplate reader.
4. Data Analysis
-
Subtract the average OD of the negative control (no enzyme) from all other OD values.
-
Calculate the percentage of RT inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (OD of Test Compound / OD of Positive Control)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces RT activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Typical Reaction Components and Conditions
| Component/Parameter | Description | Typical Value/Range | Reference |
| Enzyme | Recombinant HIV-1 RT | 1-2 ng per reaction | [6] |
| Template/Primer | Poly(rA)-oligo(dT) | 600 nM | [7] |
| Labeled Nucleotides | Biotin-dUTP & DIG-dUTP | Included in Reaction Buffer | [8] |
| Reaction Buffer | Tris-HCl, KCl, MgCl₂, DTT | pH 7.5-8.8 | [7][9] |
| Incubation Time | RT Reaction | 20 min - 24 hours | |
| Incubation Temperature | All incubation steps | 37°C | [7] |
| Detection Method | Colorimetric (Absorbance) | 405 nm |
Table 2: Inhibitory Activity (IC₅₀) of Known HIV-1 RT Inhibitors
| Inhibitor Class | Compound | Target | IC₅₀ Value | Reference |
| NNRTI | Nevirapine | HIV-1 RT | ~11 µM (for a derivative) | [10] |
| NNRTI | Efavirenz | HIV-1 RT | ~16.7 µM (starting dose curve) | |
| NRTI | AZT-TP (Zidovudine triphosphate) | HIV-1 RT | 0-500 nM (concentration range tested) | [7] |
| NNRTI | Doravirine | HIV-1 RT | Additive effect with Nevirapine | [10] |
NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; NRTI: Nucleoside Reverse Transcriptase Inhibitor. IC₅₀ values can vary significantly based on specific assay conditions.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abnova.com [abnova.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. croyezbio.com [croyezbio.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing HIV-1 Inhibitor-57 in NNRTI-Resistant Viral Strain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of HIV-1 inhibitor-57 (also known as compound 12g), a potent diarylpyrimidine derivative, in the study of non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains. The provided protocols and data are intended to facilitate research into the mechanisms of NNRTI resistance and the development of next-generation antiretroviral therapies.
Introduction to this compound
This compound is a novel NNRTI that has demonstrated significant potency against both wild-type (WT) HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains. Its mechanism of action involves binding to the NNRTI binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT), thereby allosterically inhibiting its enzymatic activity. Structural studies suggest that this compound forms additional interactions with residues surrounding the binding site, which may contribute to its high efficacy against resistant variants.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound were evaluated against wild-type HIV-1 and five prevalent NNRTI-resistant strains. The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) were determined in MT-4 cells.
| HIV-1 Strain | Relevant NNRTI Resistance Mutation(s) | This compound EC50 (μM) | This compound CC50 (μM) |
| Wild-Type (IIIB) | - | 0.0010 | > 0.215 |
| RES056 | L100I | 0.0018 | > 0.215 |
| A17 | K103N | 0.0012 | > 0.215 |
| A17-Y181C | Y181C | 0.0024 | > 0.215 |
| F-Y188L | Y188L | 0.0039 | > 0.215 |
| L-E138K | E138K | 0.0015 | > 0.215 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in MT-4 Cells
This protocol outlines the procedure for assessing the antiviral efficacy of this compound against various HIV-1 strains using a cell-based assay.
Materials:
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Wild-type and NNRTI-resistant HIV-1 viral stocks
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 10 μM to 0.001 μM. Include a drug-free control (vehicle, e.g., DMSO at the same concentration as in the highest drug concentration well).
-
Infection: In a 96-well plate, add 50 μL of the diluted compound to triplicate wells. Add 50 μL of MT-4 cell suspension (5,000 cells) to each well. Subsequently, add 100 μL of HIV-1 virus stock (at a multiplicity of infection of 0.01) to each well.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control (no drug). The EC50 value is determined as the drug concentration that inhibits viral replication by 50%, calculated using a non-linear regression analysis of the dose-response curve.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes an in vitro enzymatic assay to measure the direct inhibitory effect of this compound on the activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)
-
This compound (stock solution in DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Glass fiber filters
-
Trichloroacetic acid (TCA) solution (10%)
-
Ethanol (70%)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mix of [³H]-dTTP and unlabeled dTTP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA by incubating on ice.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with 10% TCA and then with 70% ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated [³H]-dTTP using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound.
Simplified HIV-1 Replication Cycle and NNRTI Inhibition
Caption: Inhibition of HIV-1 reverse transcription by this compound.
Application Notes and Protocols: HIV-1 Inhibitor-57 as a Reference Compound in NNRTI Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its DNA polymerase activity. The development of new NNRTIs with improved potency, pharmacokinetic properties, and resistance profiles is an ongoing area of research. A critical component of this research is the use of well-characterized reference compounds to ensure the validity and comparability of experimental results.
Mechanism of Action of NNRTIs
NNRTIs are non-competitive inhibitors of HIV-1 RT. They do not bind to the active site of the enzyme but rather to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP). Binding of an NNRTI to this pocket induces conformational changes in the enzyme, which can disrupt the catalytic site and limit the mobility of the p66 thumb subdomain, thereby inhibiting DNA synthesis.
Data Presentation
Antiviral Activity of this compound
This compound has demonstrated potent antiviral activity against wild-type HIV-1 and a panel of five prevalent NNRTI-resistant strains, with EC50 values ranging from 0.0010 to 0.024 µM[1].
Comparative Antiviral Activity of Selected NNRTIs
The following tables provide a summary of the 50% effective concentration (EC50) values for this compound and other commonly used NNRTI reference compounds against wild-type HIV-1 and key NNRTI-resistant mutant strains. This data is essential for contextualizing the activity of novel compounds.
Table 1: Antiviral Activity (EC50, µM) of NNRTIs against Wild-Type and Single-Mutant HIV-1 Strains
| Compound | WT (IIIB) | L100I | K103N | Y181C | Y188L | E138K |
| This compound | 0.001 - 0.024[1] | ND | ND | ND | ND | ND |
| Efavirenz (EFV) | ~0.0015 | >0.4 | >0.4 | >0.4 | >0.4 | ~0.003 |
| Nevirapine (NVP) | ~0.04 | >10 | >10 | >10 | >10 | ~0.1 |
| Etravirine (ETR) | ~0.004 | ~0.003 | ~0.002 | ~0.005 | ~0.01 | ~0.017 |
| Rilpivirine (RPV) | ~0.0007 | ~0.001 | ~0.001 | ~0.002 | ~0.002 | ~0.002 |
ND: Not Disclosed in publicly available literature. Data for EFV, NVP, ETR, and RPV are compiled from multiple sources and represent approximate values for comparison.
Table 2: Antiviral Activity (EC50, µM) of NNRTIs against Double-Mutant HIV-1 Strains
| Compound | K103N + Y181C |
| This compound | ND |
| Efavirenz (EFV) | >1 |
| Nevirapine (NVP) | >10 |
| Etravirine (ETR) | ~0.015 |
| Rilpivirine (RPV) | ~0.004 |
ND: Not Disclosed in publicly available literature. Data for EFV, NVP, ETR, and RPV are compiled from multiple sources and represent approximate values for comparison.
Biochemical Activity of Diarylpyrimidine NNRTIs
The following table summarizes the 50% inhibitory concentration (IC50) of representative diarylpyrimidine NNRTIs against the purified wild-type HIV-1 reverse transcriptase enzyme. While specific data for this compound is not publicly available, these values for similar compounds provide a useful reference.
Table 3: Biochemical Inhibitory Activity (IC50, µM) against Wild-Type HIV-1 Reverse Transcriptase
| Compound | HIV-1 RT IC50 (µM) |
| Representative DAPY-1 | ~0.107 |
| Representative DAPY-2 | ~0.019 |
| Efavirenz (EFV) | ~0.003 |
| Nevirapine (NVP) | ~0.084[2] |
| Etravirine (ETR) | ~0.002 |
| Rilpivirine (RPV) | ~0.0006 |
Data for representative diarylpyrimidines (DAPYs) and other NNRTIs are compiled from various sources.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound and other NNRTIs.
Protocol 1: Cell-Based Antiviral Activity Assay using TZM-bl Reporter Cells
This assay measures the ability of a compound to inhibit HIV-1 infection in a single-cycle infectivity assay using TZM-bl cells, which express luciferase upon successful viral entry and gene expression.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., IIIB for wild-type, or engineered strains with NNRTI resistance mutations)
-
This compound and other reference NNRTIs
-
96-well cell culture plates (clear bottom, white walls for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and other reference compounds in complete growth medium. A typical starting concentration is 10 µM, with 3-fold serial dilutions.
-
Compound Addition: Add 50 µL of the diluted compounds to the appropriate wells. Include wells with medium only (virus control) and wells with medium and no virus (cell control).
-
Virus Addition: Add 50 µL of diluted HIV-1 virus stock to each well (except cell control wells). The amount of virus should be pre-determined to yield a signal-to-background ratio of at least 100.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the direct inhibition of the purified HIV-1 RT enzyme by a compound.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP, BrdU-dUTP, or a radiolabeled dNTP)
-
This compound and other reference NNRTIs
-
Microplate (e.g., streptavidin-coated for biotinylated primer)
-
Detection reagents (e.g., anti-DIG-HRP and colorimetric substrate)
-
Plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, template/primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of this compound and reference compounds to the wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Enzyme Addition: Add a standardized amount of purified HIV-1 RT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding EDTA.
-
Product Detection: Detect the amount of newly synthesized DNA. For a colorimetric assay using a biotinylated primer and DIG-labeled dUTP:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated primer-DNA product.
-
Wash the plate to remove unincorporated dNTPs.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the color development and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Resistance Profile
A key advantage of second-generation NNRTIs, including diarylpyrimidine derivatives like this compound, is their improved resistance profile. First-generation NNRTIs are often rendered ineffective by single point mutations in the NNIBP, such as K103N and Y181C. The flexible structure of diarylpyrimidines allows them to bind to the NNIBP in multiple conformations, enabling them to maintain activity against many of these resistant mutants.
Conclusion
This compound is a potent NNRTI with a favorable resistance profile, making it a valuable tool for HIV research. Its use as a reference compound will aid in the discovery and development of new antiretroviral agents. The protocols provided herein offer standardized methods for the evaluation of this and other NNRTIs, facilitating the generation of robust and comparable data.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of Compound 12g in antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with Compound 12g in antiviral assays.
Troubleshooting Guides
Question: We are observing unexpectedly low or no antiviral activity with Compound 12g in our assays. What are the potential reasons for this?
Answer:
Low efficacy of Compound 12g can stem from several factors, ranging from the inherent properties of the compound to specific experimental conditions. Here is a step-by-step guide to troubleshooting this issue:
1. Verify Compound Identity and Integrity:
-
Purity and Identity: Confirm the purity and chemical identity of your Compound 12g stock using methods like NMR, LC-MS, or HPLC. Impurities or degradation can significantly impact its biological activity.
-
Solubility: Ensure that Compound 12g is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration than intended. Test different solvent systems if necessary, ensuring the final solvent concentration is not toxic to the cells or inhibitory to the enzyme.
-
Storage: Check that the compound has been stored under the recommended conditions (e.g., temperature, light protection) to prevent degradation.
2. Review Experimental Protocol and Controls:
-
Assay Type: The observed efficacy of a compound is highly dependent on the type of assay being used (e.g., enzyme-based vs. cell-based). For instance, a compound may show activity against an isolated viral enzyme but have no effect in a cell-based assay due to poor cell permeability or cytotoxicity.
-
Positive and Negative Controls: Ensure that your positive control (a known inhibitor of the target) is showing the expected level of activity and your negative control (vehicle/DMSO) is inactive. This validates that the assay itself is performing correctly.
-
Concentration Range: Verify that the concentrations of Compound 12g being tested are appropriate. It is possible that the effective concentration is higher than the range you are currently testing. A broad dose-response curve should be generated.
3. Consider the Inherent Activity of Compound 12g:
-
Published Data: Recent studies on indole-core inhibitors of influenza A neuraminidase have shown that Compound 12g, which contains a 3,4-dimethoxyphenyl fragment, completely loses its anti-neuraminidase activity.[1] This suggests that the low efficacy you are observing may be due to the intrinsic properties of this specific chemical structure.
-
Structural Analogs: In the same study, it was noted that a related compound, 12h, with a 2,5-dimethoxyphenyl fragment, exhibited modest anti-neuraminidase activity.[1] This highlights the sensitivity of the target to the positioning of substituents on the phenyl ring.
Logical Troubleshooting Flow:
Caption: A flowchart for troubleshooting the low efficacy of Compound 12g.
Frequently Asked Questions (FAQs)
Q1: Is Compound 12g known to be an effective antiviral agent?
A1: Based on available research, Compound 12g, specifically with a 3,4-dimethoxyphenyl fragment, has been shown to have a complete loss of anti-neuraminidase activity against influenza A virus.[1] Therefore, it is not considered an effective inhibitor for this target.
Q2: How does the structure of Compound 12g compare to other similar compounds with antiviral activity?
A2: The antiviral activity of this series of compounds is highly sensitive to the substitution pattern on the phenyl ring. For example, while Compound 12g (3,4-dimethoxy) is inactive, Compound 12h (2,5-dimethoxy) shows modest activity.[1] Other analogs, such as 12o and 3e, have demonstrated more potent inhibition of the influenza virus.[1]
Q3: What specific viral target is Compound 12g intended to inhibit?
A3: Compound 12g was designed as part of a series of indole-core inhibitors targeting the neuraminidase enzyme of the influenza A virus.[1] Neuraminidase is a key surface glycoprotein that allows the virus to be released from infected cells.[1]
Q4: What are the next steps if we confirm our experimental setup is correct and Compound 12g is still inactive?
A4: If your experimental controls are working as expected, it is highly likely that the lack of efficacy is due to the inherent properties of Compound 12g. We recommend testing structural analogs of Compound 12g that have shown activity in previous studies, such as compounds 12h or 12o.[1]
Data Presentation
Table 1: Neuraminidase Inhibitory Activity of Compound 12g and Analogs
| Compound ID | Phenyl Ring Substituent | Neuraminidase Inhibition |
| 12e | 2-methoxy | Modest Activity |
| 12f | 3-methoxy | Stronger than 12e |
| 12g | 3,4-dimethoxy | No Activity |
| 12h | 2,5-dimethoxy | Modest Activity |
| 12j/12k | Increased alkyl chain | No Useful Activity |
| 12o | Not specified in abstract | High Potency in inhibiting influenza virus A PR/8/34 |
Source: Data compiled from a study on Indole-Core Inhibitors of Influenza A Neuraminidase.[1]
Experimental Protocols
Neuraminidase Inhibition Assay (Enzyme-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against influenza neuraminidase.
1. Materials:
-
Recombinant influenza neuraminidase (e.g., from A/PR/8/34)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 140 mM NaOH in 83% ethanol
-
Compound 12g and control compounds (e.g., Oseltamivir) dissolved in DMSO
-
96-well black microplates
2. Procedure:
-
Prepare a serial dilution of Compound 12g and control compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add 25 µL of the diluted compound solutions.
-
Add 25 µL of the recombinant neuraminidase enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate (final concentration typically 100 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Experimental Workflow:
Caption: Workflow for a neuraminidase enzyme inhibition assay.
Signaling Pathway Context: Influenza Virus Release
Caption: The role of neuraminidase in influenza virus release.
References
Technical Support Center: Addressing In Vitro Solubility of Diarylpyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with diarylpyrimidine compounds during in vitro experiments.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
Question: My diarylpyrimidine compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer (e.g., PBS). What can I do?
Answer: This is a common issue due to the low aqueous solubility of many diarylpyrimidine compounds.[1][2] Here’s a step-by-step troubleshooting guide:
-
Decrease Final Compound Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay. Poorly soluble compounds have a maximum concentration they can reach in aqueous solutions before precipitating.[1]
-
Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in the assay is critical.
-
Increase DMSO (with caution): A slightly higher final DMSO concentration (e.g., 0.5% to 1%) might keep the compound in solution. However, be aware that DMSO can affect cell viability and enzyme activity. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific assay.
-
Serial Dilutions in DMSO: When preparing different concentrations for a dose-response curve, perform the serial dilutions in 100% DMSO before diluting into the final aqueous buffer. This ensures the compound is fully dissolved at each stock concentration.[1]
-
-
Utilize Co-solvents: For some compounds, a combination of solvents can be more effective.
-
Employ Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.
-
Incorporate low concentrations (typically below their critical micelle concentration) of surfactants like Tween® 80 or Pluronic® F-68 into your aqueous buffer.[5] Be sure to verify that the surfactant does not interfere with your assay.
-
-
pH Adjustment: If your diarylpyrimidine compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the compound solution can sometimes help prevent immediate precipitation. However, be mindful of the temperature sensitivity of your compound and assay components.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Question: I am observing high variability in my in vitro assay results with a diarylpyrimidine compound. Could this be related to solubility?
Answer: Yes, poor solubility is a frequent cause of inconsistent and unreliable in vitro assay data. Undissolved compound particles can lead to an overestimation of the IC50 value, as the actual concentration of the compound in solution is lower than the nominal concentration.[6]
Here is a workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of diarylpyrimidine compounds like etravirine and rilpivirine in common solvents?
A1: The solubility of these compounds is generally low in aqueous solutions but higher in organic solvents. For instance, etravirine's solubility in water is very low (approximately 0.0169 mg/mL), while in DMSO and DMF, it is around 20 mg/mL and 30 mg/mL, respectively.[7][8] Rilpivirine is also sparingly soluble in aqueous buffers but shows better solubility in DMSO and DMF.[7]
Q2: How can I quantitatively assess the solubility of my diarylpyrimidine compound in a specific buffer?
A2: You can perform a kinetic or thermodynamic solubility assay. A common method is to prepare serial dilutions of your compound in the buffer, incubate for a set period, and then measure the amount of dissolved compound using techniques like HPLC-UV or UV-Vis spectrophotometry after filtering out any precipitate.[2]
Q3: What are solid dispersions, and how can they improve the solubility of diarylpyrimidine compounds?
A3: Solid dispersions are systems where the drug is dispersed in an inert carrier matrix, often a polymer. This technique can enhance solubility by converting the crystalline drug into a more soluble amorphous form.[5][9] For example, a solid dispersion of rilpivirine with Kollidon VA 64 and Gelucire 50/13 showed a nearly 15-fold increase in solubility.[9][10]
Q4: Can cyclodextrins be used to enhance the solubility of these compounds?
A4: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, while the hydrophilic outer surface interacts with water. Studies have shown that beta-cyclodextrin can be used to improve the solubility and dissolution rate of rilpivirine.[11]
Q5: My compound still shows poor solubility even with solubility enhancers. What else can I do?
A5: If standard methods are insufficient, you might consider more advanced formulation strategies such as creating a nanosuspension or a lipid-based formulation. Nanosuspensions increase the surface area of the drug particles, leading to a higher dissolution rate. Lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[12]
Data Presentation
Table 1: Solubility of Etravirine in Various Solvents
| Solvent/System | Solubility (mg/mL) | Reference |
| Water | ~0.0169 | [8] |
| DMSO | ~20 | [7] |
| DMF | ~30 | [7] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 | [7] |
| PEG 400 | ~71.6 | [3] |
| Labrasol® | Soluble | [3] |
| Co-solvent (NMP, Labrasol®, Water) | 5 | [4] |
Table 2: Enhancement of Rilpivirine Solubility using Solid Dispersions
| Formulation (Drug:Carrier1:Carrier2) | Fold Increase in Solubility | Reference |
| Rilpivirine:Kollidon VA 64 (1:5) | 5.9 | [9][10] |
| Rilpivirine:Kollidon VA 64:Avicel PH-101 (1:4:1) | 4.2 | [9][10] |
| Rilpivirine:Kollidon VA 64:Lecithin Soya (1:4:1) | 5.4 | [9][10] |
| Rilpivirine:Kollidon VA 64:Gelucire 50/13 (1:4:1) | 14.9 | [9][10] |
| Rilpivirine:Kolliwax GMS II:SLS (1:3:1) | ~30 | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a diarylpyrimidine compound to enhance its solubility.
Materials:
-
Diarylpyrimidine compound
-
Polymer carrier (e.g., Kollidon® VA 64, Kolliphor® P407)
-
Surfactant (e.g., Sodium Lauryl Sulfate - SLS)
-
Organic solvent (e.g., Methanol)
-
Mortar and pestle
-
Water bath or vacuum oven
Procedure:
-
Accurately weigh the diarylpyrimidine compound, polymer carrier, and surfactant in the desired ratio (e.g., 1:2:1).
-
Dissolve the compound, carrier, and surfactant in a suitable volume of the organic solvent in a beaker with stirring.
-
Transfer the solution to a mortar.
-
Evaporate the solvent by placing the mortar in a water bath or vacuum oven at a controlled temperature (e.g., 50°C) until a solid mass is formed.
-
Triturate the solid mass into a fine powder using a pestle.
-
Store the resulting solid dispersion in a desiccator until further use.
Protocol 2: Determination of Apparent Solubility
This protocol outlines a method to determine the apparent solubility of a diarylpyrimidine compound in a specific aqueous buffer.
Materials:
-
Diarylpyrimidine compound (or its solid dispersion)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Shaker (orbital or rotary)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound (or its formulation) to a known volume of the aqueous buffer in a sealed vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the vial on a shaker and agitate at a constant speed and temperature for a specified period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particles.
-
Dilute the filtrate with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method.
Mandatory Visualizations
Mechanism of Action of Diarylpyrimidine NNRTIs
Diarylpyrimidine compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the HIV-1 reverse transcriptase (RT) enzyme. They bind to an allosteric pocket on the enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[15][16][17]
Caption: Inhibition of HIV-1 Reverse Transcriptase by Diarylpyrimidines.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement strategy for a poorly soluble diarylpyrimidine compound.
Caption: Workflow for solubility enhancement of diarylpyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2013109354A2 - Etravirine formulations and uses thereof - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. doaj.org [doaj.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. Improvement of Solubility and Dissolution of Rilpivirine Solid Dispersions by Solvent Evaporation Technique and Novel Carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Item - Anti-HIV potential of diarylpyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors: design, synthesis, docking, TOPKAT analysis and molecular dynamics simulations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 17. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize cytotoxicity of HIV-1 inhibitor-57 in primary cells
Welcome to the technical support center for HIV-1 Inhibitor-57. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize the cytotoxicity of this compound in primary cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is active against both wild-type and several prevalent NNRTI-resistant strains of HIV-1.[1] Its mechanism of action involves binding to a hydrophobic pocket in the HIV-1 reverse transcriptase, which is near the enzyme's active site. This binding non-competitively inhibits the chemical reaction of DNA polymerization, a crucial step in the viral replication cycle.
Q2: What are the potential cytotoxic effects of this compound in primary cells?
While specific cytotoxicity data for this compound in primary cells is not extensively published, some non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been shown to induce apoptosis (programmed cell death) in HIV-1 infected primary CD4+ T cells.[2][3] This can be triggered by the NNRTI inducing premature activation of the HIV-1 protease within the infected cell.[2][3] It is important to note that this cytotoxic effect is targeted at HIV-1 expressing cells and may not affect uninfected bystander cells.[2]
Q3: How can I assess the cytotoxicity of this compound in my primary cell cultures?
Several standard in vitro assays can be used to quantify the cytotoxicity of this compound. These include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[7][8][9][10]
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These assays can detect the early and late stages of apoptosis, providing a more detailed understanding of the mechanism of cell death.[11][12][13][14]
Q4: Are there general strategies to minimize drug-induced cytotoxicity in primary cells?
Yes, several general strategies can be employed to mitigate cytotoxicity:
-
Dose Optimization: Determine the lowest effective concentration of this compound that maintains high antiviral potency while minimizing cytotoxicity.
-
Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing peak concentrations that may be associated with toxicity.[15] Encapsulating the inhibitor in liposomes or nanoparticles is one such approach.[16][17]
-
Co-administration with Cytoprotective Agents: The use of agents that protect cells from damage can be explored. However, the choice of a cytoprotective agent will depend on the specific mechanism of toxicity.
-
Optimizing Cell Culture Conditions: Ensuring primary cells are healthy and cultured under optimal conditions can enhance their resilience to drug-induced stress.[18]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in primary cell cultures treated with this compound.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). Aim for a high therapeutic index (CC50/EC50). |
| Primary cells are stressed or unhealthy. | Ensure optimal cell culture conditions, including media, supplements, and cell density. Always use healthy, viable cells for your experiments.[18] |
| Assay-related artifacts. | Some assay reagents can be toxic to cells, especially with prolonged incubation. Review your assay protocol and consider kinetic (real-time) measurements to identify the optimal timing for analysis.[19] |
| Off-target effects of the inhibitor. | Investigate potential off-target interactions of the inhibitor that could be contributing to cytotoxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in primary cell donors. | If using donor-derived primary cells, be aware that there can be significant donor-to-donor variability. Pool cells from multiple donors if possible or use a larger number of donors to ensure reproducibility. |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density across all wells and experiments. Over-crowding or sparse cultures can affect cell health and drug sensitivity. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and assay reagents. |
| Assay timing. | The timing of assay measurements can significantly impact the results, especially for kinetic processes like apoptosis. Standardize the incubation times for drug treatment and assay development. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific primary cell type and experimental conditions.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This protocol provides a general framework for measuring LDH release.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (for maximum LDH release control)
-
96-well microplate
Procedure:
-
Seed primary cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubate the plate for the desired treatment period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[7]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide Apoptosis Assay
This protocol is a general guide for flow cytometry-based apoptosis detection.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat primary cells with this compound in appropriate culture vessels (e.g., 6-well plates).
-
After the treatment period, collect both adherent and suspension cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting guide for high cytotoxicity of this compound.
Caption: Potential pathway of NNRTI-induced cytotoxicity in HIV-1 infected cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Apoptosis assay, flow cytometry [bio-protocol.org]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to HIV-1 Inhibitor-57 in Long-Term Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HIV-1 Inhibitor-57 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 12g) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to an allosteric pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2][3]
Q2: I've been culturing HIV-1 with Inhibitor-57 for several weeks, and I'm seeing a resurgence in viral replication. What could be happening?
A2: A resurgence in viral replication, often observed as an increase in supernatant p24 antigen levels or viral load, after a period of successful suppression is a strong indicator of the emergence of drug-resistant HIV-1 variants.[4] HIV-1 has a high mutation rate, and under the selective pressure of an antiviral agent, mutations can arise in the target enzyme (in this case, reverse transcriptase) that reduce the inhibitor's binding affinity and efficacy.
Q3: How can I confirm that the virus in my long-term culture has developed resistance to Inhibitor-57?
A3: To confirm resistance, you should perform a phenotypic assay to compare the susceptibility of the virus from your long-term culture to a wild-type (non-resistant) HIV-1 strain. This typically involves measuring the 50% effective concentration (EC50) of Inhibitor-57 required to inhibit viral replication. A significant increase in the EC50 value for the cultured virus compared to the wild-type virus confirms phenotypic resistance.
Q4: What are the likely genetic mutations that confer resistance to this compound?
A4: As an NNRTI, resistance to Inhibitor-57 is likely to be caused by single amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme.[5] Common NNRTI resistance mutations include K103N, Y181C, and G190A.[6][7] To identify the specific mutations in your resistant virus, you will need to perform genotypic analysis by sequencing the reverse transcriptase gene.
Q5: My genotypic analysis has identified a specific mutation. What are my next steps?
A5: Once a mutation is identified, you can investigate its impact on the efficacy of Inhibitor-57 and other NNRTIs. This can help determine potential cross-resistance.[8] Strategies to manage resistance in your experiments could include:
-
Combination Therapy: In a research setting, you can explore the use of Inhibitor-57 in combination with another antiretroviral from a different class (e.g., a protease inhibitor or an integrase inhibitor) to suppress the resistant variant.[9][10]
-
Dose-Response Analysis: Characterize the extent of resistance by performing a detailed dose-response curve to determine the fold-change in EC50.
-
Alternative Inhibitors: Test the efficacy of other NNRTIs or inhibitors from different classes against the resistant mutant to identify agents that retain activity.
Q6: Can I prevent or delay the emergence of resistance in my long-term cultures?
A6: While completely preventing resistance is challenging due to the high mutation rate of HIV-1, you can take steps to delay its emergence. Maintaining a sufficiently high concentration of the inhibitor can help suppress viral replication more effectively, reducing the chances for resistant mutants to arise.[11] Using a combination of inhibitors with different resistance profiles from the outset of the culture is also a powerful strategy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in p24 antigen levels over time despite consistent Inhibitor-57 concentration. | Emergence of low-level resistance. | 1. Harvest viral supernatant for phenotypic and genotypic analysis. 2. Perform a dose-response assay to quantify the shift in EC50. |
| Sudden and rapid increase in viral replication ("breakthrough").[4] | Selection of a highly resistant viral variant. | 1. Immediately archive viral stocks. 2. Sequence the reverse transcriptase gene to identify resistance mutations. 3. Test the breakthrough virus against a panel of other NNRTIs to assess cross-resistance. |
| Inconsistent results in parallel long-term cultures. | Stochastic nature of mutation and selection; variability in cell culture conditions. | 1. Ensure consistent cell density, media changes, and inhibitor concentrations across all cultures. 2. Increase the number of replicate cultures to ensure observations are reproducible. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutation(s) | EC50 (µM)[1] |
| Wild-Type | None | 0.0010 - 0.024 |
| NNRTI-Resistant 1 | K103N | Data not specified |
| NNRTI-Resistant 2 | Y181C | Data not specified |
| NNRTI-Resistant 3 | G190A | Data not specified |
| NNRTI-Resistant 4 | L100I | Data not specified |
| NNRTI-Resistant 5 | E138K | Data not specified |
Note: Specific EC50 values for resistant strains were not publicly available and would need to be determined experimentally.
Table 2: Hypothetical Time-Course of Resistance Emergence in Long-Term Culture
| Days in Culture | Inhibitor-57 Conc. (µM) | p24 Antigen (ng/mL) | Fold Change from Day 7 |
| 0 | 0.1 | 0.5 | - |
| 7 | 0.1 | 2.3 | 1.0 |
| 14 | 0.1 | 2.1 | 0.9 |
| 21 | 0.1 | 3.5 | 1.5 |
| 28 | 0.1 | 15.8 | 6.9 |
| 35 | 0.1 | 55.2 | 24.0 |
| 42 | 0.1 | 120.7 | 52.5 |
Experimental Protocols
Protocol 1: Long-Term Culture for Selection of Resistant HIV-1 Variants
-
Cell Seeding: Seed a T-25 flask with a susceptible T-cell line (e.g., MT-4, CEM-SS) at a density of 2 x 10^5 cells/mL in complete RPMI-1640 medium.
-
Infection: Infect the cells with a wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01.
-
Inhibitor Addition: After 4 hours, wash the cells to remove the viral inoculum and resuspend them in fresh medium containing this compound at a concentration 3-5 times its EC50.
-
Culture Maintenance: Maintain the culture by splitting the cells 1:3 every 3-4 days with fresh medium containing the inhibitor.
-
Monitoring: At each passage, collect a sample of the culture supernatant and store it at -80°C for later analysis. Monitor for viral replication by measuring p24 antigen levels.
-
Dose Escalation: If viral replication is suppressed, continue the culture at the same inhibitor concentration. If viral breakthrough is observed, consider increasing the inhibitor concentration to select for higher-level resistance.
-
Virus Stock Preparation: When significant viral breakthrough is confirmed, expand the culture and harvest the supernatant. Clarify by centrifugation, filter, and store aliquots of the resistant virus at -80°C.
Protocol 2: Phenotypic Assay for EC50 Determination
-
Cell Seeding: Seed a 96-well plate with a suitable T-cell line at 1 x 10^4 cells per well.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Infection: Add a standardized amount of wild-type or the cultured resistant virus to each well, except for the cell control wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
Analysis: After incubation, measure the p24 antigen concentration in the supernatant of each well using a commercial ELISA kit.
-
Calculation: Plot the percentage of inhibition of p24 production against the log of the inhibitor concentration. Use a non-linear regression analysis to calculate the EC50 value.
Protocol 3: Genotypic Analysis of the Reverse Transcriptase Gene
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant culture using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR: Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the protease and reverse transcriptase coding regions of the pol gene.[12]
-
PCR Product Purification: Purify the PCR product using a commercial PCR purification kit.
-
Sequencing: Sequence the purified PCR product using both forward and reverse primers. Sanger sequencing is commonly used for this purpose.[13]
-
Sequence Analysis: Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2). Identify amino acid substitutions in the reverse transcriptase region. The Stanford University HIV Drug Resistance Database can be used to interpret the significance of the identified mutations.[12]
Visualizations
Caption: HIV-1 replication cycle and the mechanism of action of Inhibitor-57.
Caption: Experimental workflow for selecting and characterizing resistant HIV-1.
Caption: Decision tree for troubleshooting loss of Inhibitor-57 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Long-term culture of HIV-1-infected cells with the transcription inhibitor K-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.hivdb.org [cms.hivdb.org]
- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 12. 1901 - HIV 1 Genotypic Drug Resistance Sequencing | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 13. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
Technical Support Center: Synthesis of HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of complex HIV-1 protease inhibitors, using Darunavir as a representative model.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of HIV-1 protease inhibitors like Darunavir.
Stage 1: Synthesis of the Bicyclic Furan Side-Chain ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol)
Q1: My yield for the reduction and cyclization of the amide intermediate to the furofuranol is low (around 30-35%). How can I improve this?
A1: Low yields in this step are a common issue. Here are several factors to investigate:
-
Amide Substrate: The choice of the tertiary amide is critical. While morpholine amides have been used, they often result in lower yields. Switching to an N-methyl aniline amide has been shown to significantly improve the efficiency of the reduction and subsequent cyclization.
-
Reaction Conditions for Reduction: The reduction is typically performed with a strong reducing agent like Lithium Aluminum Hydride (LAH). Ensure the LAH is fresh and the reaction is conducted under strictly anhydrous conditions. The number of equivalents of LAH can also be optimized; however, excess LAH can lead to over-reduction side products.
-
Work-up and Cyclization: The work-up procedure is crucial for the tandem cyclization to form the bicyclic system. Acid-catalyzed cyclization after the reduction is key. Careful control of pH and temperature during the work-up can influence the yield.
Q2: I am observing multiple byproducts during the synthesis of the furofuranol side-chain. What are the likely side reactions?
A2: Side reactions can significantly impact your yield and purity. Common side reactions in this synthesis include:
-
Over-reduction: The tertiary amide can be over-reduced to the corresponding amine or alcohol, preventing the desired cyclization.
-
Incomplete cyclization: The formation of the two fused tetrahydrofuran rings may not go to completion, resulting in mono-cyclic intermediates.
-
Formation of diastereomers: Although the synthesis is designed to be stereoselective, suboptimal conditions can lead to the formation of undesired diastereomers, complicating purification.
To mitigate these, careful control of reaction temperature, stoichiometry of reagents, and reaction time is essential. Purification by column chromatography may be necessary to remove these impurities.
Stage 2: Synthesis of the Darunavir Backbone and Coupling
Q3: The epoxide ring-opening reaction with isobutylamine is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A3: The regioselectivity of the epoxide ring-opening is influenced by both steric and electronic factors. To favor the desired regioisomer (attack at the less substituted carbon), consider the following:
-
Reaction Conditions: Performing the reaction under basic or neutral conditions generally favors an SN2-type attack on the less sterically hindered carbon of the epoxide.
-
Catalyst: While the reaction can proceed without a catalyst, using a mild Lewis acid or a solid-supported catalyst can sometimes improve regioselectivity and reaction rates. However, strong Lewis acids can promote attack at the more substituted carbon.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used.
Q4: I am having trouble with the sulfonamide formation step. The yield is low and I see unreacted starting material.
A4: Incomplete sulfonamide formation can be due to several factors:
-
Reagent Quality: Ensure the sulfonyl chloride is pure and has not hydrolyzed.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction. Ensure the base is dry and used in sufficient excess.
-
Reaction Temperature: The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the initial exothermic reaction.
-
Steric Hindrance: If the amine is sterically hindered, the reaction may be sluggish. In such cases, a more reactive sulfonylating agent or longer reaction times may be necessary.
Q5: The Boc-deprotection step is leading to side products. How can I get a cleaner reaction?
A5: Boc deprotection is acid-catalyzed, and the generated tert-butyl cation can lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites in the molecule.[1] To minimize this:
-
Use a Scavenger: Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. Using a milder acid or a different solvent system can sometimes reduce side reactions.
-
Temperature Control: Perform the deprotection at a low temperature to control the reaction rate and minimize side reactions.
Q6: My final product purity is low after the coupling of the backbone and the side-chain. What are the best purification strategies?
A6: Purification of the final product is crucial. A multi-step approach is often necessary:
-
Crystallization: Darunavir can be crystallized from various solvent systems, such as ethanol/water or ethyl acetate/heptane, to significantly improve purity. This is a highly effective method for removing many process-related impurities.
-
Column Chromatography: If crystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be required.
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of the Furofuranol Side-Chain
| Amide Substrate | Reducing Agent (Equivalents) | Reaction Temperature (°C) | Reported Yield (%) | Reference |
| Morpholine amide | LAH (excess) | Reflux | 30-35 | [2] |
| N-methyl aniline amide | LAH (optimized) | 0 to RT | 55 (overall) | [2] |
Table 2: Effect of Solvent on Epoxide Ring-Opening Regioselectivity
| Epoxide Substrate | Amine Nucleophile | Solvent | Catalyst | Ratio of Regioisomers (desired:undesired) | Reference |
| Styrene Oxide | Aniline | Solvent-free | SBSSA | High A | [3] |
| Styrene Oxide | Aliphatic amines | Solvent-free | SBSSA | High B | [3] |
| Asymmetric Epoxide | Amines | Acetic Acid | None | Excellent regioselectivity | [4] |
Experimental Protocols
Protocol 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
This protocol is adapted from a practical synthesis route.[2]
-
Preparation of N-methyl aniline amide: The starting material, monopotassium isocitrate, is converted in several steps to the corresponding N-methyl aniline amide.
-
Reduction and Cyclization:
-
To a solution of the N-methyl aniline amide in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon), add Lithium Aluminum Hydride (LAH) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water, followed by a solution of sodium hydroxide, and then more water.
-
Filter the resulting suspension and wash the solid with the reaction solvent.
-
The filtrate is then treated with an acid (e.g., aqueous HCl) to promote the cyclization to the bicyclic acetal.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Protocol 2: General Procedure for Darunavir Synthesis
This protocol outlines the key steps for the synthesis of Darunavir.
-
Epoxide Ring-Opening:
-
A mixture of Boc-protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane and isobutylamine in ethanol is heated to reflux for several hours.[5]
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
-
Sulfonamide Formation:
-
The product from the previous step is dissolved in dichloromethane, and triethylamine is added.
-
The mixture is cooled to 0 °C, and p-nitrobenzenesulfonyl chloride is added portion-wise.
-
The reaction is stirred overnight at room temperature.
-
The reaction is quenched, and the product is extracted and purified.
-
-
Reduction of the Nitro Group:
-
The nitro group is reduced to an amine, typically by catalytic hydrogenation (e.g., using Pd/C and H2 gas).
-
-
Boc-Deprotection:
-
The Boc protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), often in the presence of a scavenger.[1]
-
-
Coupling with the Furan Side-Chain:
-
The deprotected amine is coupled with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Activation can be achieved using reagents like N,N'-disuccinimidyl carbonate.
-
-
Purification:
-
The final product is purified by crystallization from a suitable solvent system (e.g., ethanol) to yield pure Darunavir.[6]
-
Visualizations
Caption: A simplified workflow for the synthesis of Darunavir.
Caption: A logical diagram for troubleshooting synthesis issues.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 4. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]
Adjusting assay parameters for high-throughput screening of HIV-1 inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of HIV-1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Question: My HTS assay is showing a low signal-to-noise ratio. What are the potential causes and how can I improve it?
Answer: A low signal-to-noise (S/N) ratio can obscure real hits and lead to false negatives. Several factors can contribute to this issue.
-
Suboptimal Reagent Concentrations: The concentrations of enzymes, substrates, antibodies, or viral components may not be optimal. It is crucial to perform titration experiments for all key reagents to determine the concentration that yields the maximal signal with minimal background.[1]
-
Inappropriate Assay Format: The choice between a 96-well and a 384-well plate format can impact the S/N ratio. While miniaturization to a 384-well format can increase throughput and reduce costs, it may require re-optimization of reagent concentrations to maintain an adequate S/N ratio.[1][2] Some studies have reported higher background readings in 96-well formats for certain HTS assays.[1]
-
High Background Fluorescence/Luminescence: Autofluorescence from compounds, plastics, or media can contribute to high background. Switching to a luciferase-based readout from a fluorescent one can sometimes improve stability and throughput.[3][4] Using plates with a different surface coating (e.g., PolySorp) may also help reduce non-specific binding and background.[1]
-
Insufficient Incubation Times: The kinetics of the biological reaction may require longer incubation times to generate a robust signal. Time-course experiments should be conducted to determine the optimal incubation period.
Question: I am observing a high rate of false positives in my primary screen. What are the common causes and how can I minimize them?
Answer: False positives are a significant challenge in HTS, leading to wasted resources on follow-up studies. Understanding and mitigating their causes is critical.
-
Compound Interference: Test compounds can interfere with the assay readout directly. For example, fluorescent compounds can be mistakenly identified as hits in fluorescence-based assays. Counterscreens using a different detection method or a cell line lacking the target can help identify these compounds.
-
Cytotoxicity: Compounds that are toxic to the cells will inhibit viral replication non-specifically, leading to a positive signal in cell-based assays. It is essential to perform a parallel cytotoxicity assay to distinguish true inhibitors from toxic compounds.[5]
-
Off-Target Effects: Compounds may inhibit cellular factors essential for both viral replication and cell viability, leading to an apparent antiviral effect. Secondary assays targeting different stages of the HIV-1 life cycle can help determine the specificity of the inhibitor.[6]
-
Cross-reactivity: In some assays, antibodies or other detection reagents may cross-react with the test compounds.[7][8][9]
Question: My Z' factor is consistently below 0.5. How can I improve the robustness of my assay?
Answer: The Z' factor is a statistical indicator of assay quality, with a value greater than 0.5 generally considered suitable for HTS.[2] A low Z' factor indicates high variability in the data.
-
Inconsistent Pipetting: Inaccurate or inconsistent liquid handling is a major source of variability. Ensure that all pipettes are properly calibrated and that automated liquid handlers are functioning correctly.
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to "edge effects," where the results in these wells differ significantly from the inner wells. Using plates with lids, maintaining proper humidity during incubation, and avoiding the use of the outer wells for samples can mitigate this issue.
-
Cell Seeding Density: In cell-based assays, inconsistent cell numbers per well can lead to high variability. Ensure that cells are evenly suspended before seeding and that the seeding density is optimized for the assay duration.
-
Reagent Instability: Reagents may degrade over time, leading to inconsistent results. Prepare fresh reagents for each experiment and store them under appropriate conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing an HTS assay for HIV-1 inhibitors?
A1: Key parameters for HTS assay optimization include the signal-to-noise ratio (S/N), the coefficient of variation (CV%), and the Z' factor.[1] A good HTS assay should have a high S/N ratio, a low CV% (typically <10-20%), and a Z' factor > 0.5.[2] Additionally, DMSO tolerance should be assessed, as compounds are often dissolved in DMSO.[1]
Q2: What is the difference between a biochemical and a cell-based HTS assay for HIV-1 inhibitors?
A2: Biochemical assays focus on a single, purified viral or cellular target (e.g., reverse transcriptase, protease, integrase) and offer a well-defined system for identifying direct inhibitors.[6] Cell-based assays, on the other hand, monitor viral replication in a cellular context and can identify inhibitors targeting various stages of the HIV-1 life cycle, including those that act on host factors.[6] While biochemical screens are often simpler to follow up on, cell-based screens can uncover novel mechanisms of action.[6]
Q3: How can I validate the hits identified in my primary HTS?
A3: Hit validation is a critical step to eliminate false positives and confirm the activity of potential inhibitors. This typically involves:
-
Re-testing: Confirming the activity of the hit compound in the primary assay.
-
Dose-response curves: Determining the potency (e.g., IC50 or EC50) of the compound.
-
Orthogonal assays: Validating the hit in a different assay format that measures the same biological activity.[3][4]
-
Secondary assays: Testing the compound in assays that measure different steps of the HIV-1 life cycle to determine its mechanism of action.[6]
-
Cytotoxicity assays: Assessing the toxicity of the compound to the host cells.[5]
Q4: What are some common causes of false-negative results in HIV-1 HTS?
A4: False negatives, where a true inhibitor is missed, can occur for several reasons:
-
Low Compound Concentration: The screening concentration may be too low to elicit a detectable effect.
-
Poor Compound Solubility: The compound may not be sufficiently soluble in the assay buffer to reach its target.
-
Assay Insensitivity: The assay may not be sensitive enough to detect weak inhibitors.
-
Inappropriate Incubation Time: The incubation time may be too short for the compound to exert its effect.
Data Presentation
Table 1: Key HTS Assay Performance Parameters
| Parameter | Description | Acceptable Range | Reference |
| Z' Factor | A measure of assay quality and robustness, taking into account the separation between positive and negative controls and the signal variation. | > 0.5 | [2] |
| Signal-to-Noise (S/N) Ratio | The ratio of the signal from a positive control to the signal from a negative control. | > 3 | [1] |
| Coefficient of Variation (CV%) | A measure of the variability of the data, expressed as a percentage of the mean. | < 20% | [1] |
| DMSO Tolerance | The maximum concentration of DMSO that can be used without significantly affecting assay performance. | Typically ≤ 1% | [1] |
Table 2: Example Hit Confirmation Rates from HIV-1 HTS Campaigns
| Assay Type | Library Size | Primary Hit Rate (%) | Confirmation Rate (%) | Reference |
| HIV-1 Full Replication Assay | >1,000,000 | 1.7 | 50 | [2] |
| Lentiviral-based Assay | 26,048 | 3.3 | 50 | [3][4] |
| HIV-1 Protease Precursor Autoprocessing Assay | ~320,000 | 0.73 | Low (handful validated) | [10] |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based HIV-1 Inhibition Assay
-
Cell Seeding: Seed target cells (e.g., T-cell lines) into 384-well microplates at an optimized density.
-
Compound Addition: Add test compounds and control inhibitors (e.g., known antiretrovirals) to the wells. Include DMSO-only wells as a negative control.
-
Virus Infection: Add a pre-titered amount of HIV-1 to the wells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Readout: Measure the endpoint of the assay. This could be:
-
Luciferase activity: If using a reporter virus expressing luciferase.[3][4]
-
Fluorescence: If using a reporter virus expressing a fluorescent protein or a cell line with a fluorescent reporter.
-
Cell viability: Using reagents like XTT to measure the cytopathic effect of the virus.
-
p24 antigen levels: By ELISA.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls.
Mandatory Visualization
Caption: A typical workflow for high-throughput screening of HIV-1 inhibitors.
Caption: A troubleshooting decision tree for common HTS assay issues.
References
- 1. A Novel High-Throughput Screening Assay to Identify Inhibitors of HIV-1 gp120 Protein Interaction with DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. False positive HIV results: Causes, risks, and best practices [medicalnewstoday.com]
- 9. bccdc.ca [bccdc.ca]
- 10. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-57 and Etravirine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of a novel investigational diarylpyrimidine, HIV-1 inhibitor-57 (also identified as compound 12g), and the FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. The comparison focuses on their in vitro efficacy against wild-type and resistant HIV-1 strains, cytotoxicity, and the established clinical efficacy of Etravirine in treatment-experienced patients.
Executive Summary
Etravirine is a well-established second-generation NNRTI used in combination therapy for treatment-experienced HIV-1 patients. It exhibits a high genetic barrier to resistance. This compound is a novel diarylpyrimidine derivative that has demonstrated potent in vitro activity against both wild-type and a panel of NNRTI-resistant HIV-1 strains, in some cases exceeding the potency of Etravirine. This guide presents the available preclinical and clinical data to offer a comprehensive comparison for research and drug development purposes.
Chemical Structures
A fundamental aspect of understanding the structure-activity relationship is the chemical composition of each inhibitor.
This compound (Compound 12g)
-
Systematic Name: 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
-
Molecular Formula: C28H27BrN8O4S
Etravirine
-
Systematic Name: 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile[1]
-
Molecular Formula: C20H15BrN6O[1]
In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound and Etravirine against wild-type HIV-1 and various NNRTI-resistant mutant strains in MT-4 cells. The selectivity index (SI), a ratio of cytotoxicity to antiviral activity (CC50/EC50), is also provided to indicate the therapeutic window of each compound.
Table 1: In Vitro Anti-HIV-1 Activity (EC50 in µM)
| HIV-1 Strain | This compound (Compound 12g) | Etravirine (ETR) |
| Wild-type (IIIB) | 0.0010 | 0.0042 |
| L100I | 0.0023 | 0.0068 |
| K103N | 0.0011 | 0.0031 |
| Y181C | 0.0015 | 0.0025 |
| Y188L | 0.0029 | 0.0045 |
| E138K | 0.024 | 0.012 |
Data for this compound is sourced from a preclinical study.[2]
Table 2: Cytotoxicity and Selectivity Index
| Compound | CC50 (µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50) vs. Wild-Type |
| This compound (Compound 12g) | >21.3 | >21300 |
| Etravirine (ETR) | >27.1 | >6452 |
Data for this compound is sourced from a preclinical study.[2]
Clinical Efficacy of Etravirine (DUET-1 & DUET-2 Trials)
The efficacy of Etravirine has been extensively evaluated in treatment-experienced adult HIV-1 patients in the Phase III DUET-1 and DUET-2 clinical trials. These were randomized, double-blind, placebo-controlled trials where patients with virological failure and documented NNRTI resistance received an optimized background regimen (including darunavir/ritonavir) plus either Etravirine (200 mg twice daily) or a placebo.[1][3]
Table 3: Virologic Response in DUET-1 & DUET-2 Trials at Week 48
| Outcome | Etravirine + OBR (n=599) | Placebo + OBR (n=604) |
| Viral Load < 50 copies/mL | 61% | 40% |
| Mean Change in CD4+ Count (cells/mm³) | +104 | +78 |
OBR: Optimized Background Regimen. Data from pooled analysis of DUET-1 and DUET-2 trials.[4]
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
The antiviral activity of the compounds was determined using a well-established in vitro cell-based assay.
Cell Line: MT-4 cells, a human T-cell line, were used for these experiments.
Protocol:
-
MT-4 cells were infected with the respective HIV-1 strain (wild-type or mutant).
-
The infected cells were then incubated in the presence of serial dilutions of the test compounds (this compound or Etravirine).
-
After a 5-day incubation period, the viability of the cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[5][6][7][8][9]
-
The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated to determine their effect on the viability of uninfected host cells.
Cell Line: MT-4 cells.
Protocol:
-
Uninfected MT-4 cells were incubated with serial dilutions of the test compounds for 5 days.
-
Cell viability was measured using the MTT assay.[5][6][7][8][9] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curves.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of HIV-1 RT.
Enzyme: Recombinant HIV-1 reverse transcriptase.[10][11]
General Protocol:
-
A reaction mixture is prepared containing a template/primer (e.g., poly(rA)/oligo(dT)), deoxynucleotide triphosphates (dNTPs, with one being labeled, often with a radioisotope or a non-radioactive label), and the recombinant HIV-1 RT enzyme.[12]
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).[12]
-
The reaction is then stopped, and the amount of newly synthesized DNA (incorporation of the labeled dNTP) is quantified.[12]
-
The IC50 value, the concentration of the inhibitor that reduces the RT activity by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of NNRTIs like this compound and Etravirine.
Caption: Experimental workflow for determining in vitro anti-HIV-1 activity.
Conclusion
The preclinical data for this compound (compound 12g) are highly promising, demonstrating superior or comparable in vitro potency against both wild-type and key NNRTI-resistant HIV-1 strains when compared to Etravirine.[2] Notably, this compound exhibits a significantly higher selectivity index, suggesting a potentially wider therapeutic window.[2] Etravirine's efficacy is well-documented through robust clinical trial data, establishing it as a valuable therapeutic option for treatment-experienced patients.[1][3][4] Further investigation, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the potential of this compound as a next-generation NNRTI.
References
- 1. Efficacy and safety of etravirine at week 96 in treatment-experienced HIV type-1-infected patients in the DUET-1 and DUET-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel diarypyrimidine derivatives bearing six-membered non-aromatic heterocycles as potent HIV-1 NNRTIs with improved anti-resistance and drug-like profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of TMC125 (etravirine) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Recombinant HIV Reverse Transcriptase | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
Next-Generation NNRTIs: An In Vitro Head-to-Head Comparison of Doravirine, Rilpivirine, and Etravirine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors.
The landscape of antiretroviral therapy has been significantly shaped by the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This guide provides a detailed in vitro comparison of three prominent next-generation NNRTIs: doravirine, rilpivirine, and etravirine. We present a comprehensive analysis of their antiviral potency against both wild-type and resistant strains of HIV-1, their distinct resistance profiles, and the experimental protocols utilized to generate this data. This objective comparison is intended to support researchers and drug development professionals in their efforts to advance HIV treatment.
Data Presentation: Comparative Antiviral Activity
The in vitro potency of doravirine, rilpivirine, and etravirine against wild-type HIV-1 and key NNRTI-resistant mutants is summarized below. The data, presented as 50% effective concentrations (EC₅₀) or 50% inhibitory concentrations (IC₅₀), highlight the distinct advantages and liabilities of each compound.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Cell Line | EC₅₀ / IC₅₀ (nM) |
| Doravirine | Various | 0.6 - 10 |
| Rilpivirine | Various | 0.07 - 1.01 |
| Etravirine | T-cell lines | 0.9 - 5.5 |
Table 2: In Vitro Antiviral Activity against NNRTI-Resistant HIV-1 Mutants
| Mutation | Doravirine (Fold Change) | Rilpivirine (Fold Change) | Etravirine (Fold Change) |
| K103N | < 3 | < 2 | < 4 |
| Y181C | < 3 | < 2 | > 10 |
| L100I | - | < 2 | - |
| E138K | - | High | - |
| K103N/Y181C | < 3 | < 2 | > 100 |
| Y188L | > 100 | High | High |
| G190A | < 3 | < 2 | - |
Note: Fold change represents the ratio of the EC₅₀/IC₅₀ for the mutant virus to that of the wild-type virus. A higher fold change indicates greater resistance. Data is compiled from multiple in vitro studies and may vary based on experimental conditions.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to determine the antiviral activity and resistance profiles of the next-generation NNRTIs.
Single-Round Infectivity Assay
This assay is a cornerstone for evaluating the potency of antiviral compounds by limiting the analysis to a single cycle of viral replication.
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with two plasmids:
-
An HIV-1 genomic vector that is deficient in the env gene but contains a reporter gene such as luciferase or green fluorescent protein (GFP).
-
An expression vector encoding the HIV-1 envelope glycoprotein (Env).
-
-
Virus Titration: The infectivity of the produced virus stock is quantified to ensure that a consistent amount of virus is used in subsequent experiments.
-
Inhibition Assay:
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) are seeded in 96-well plates.
-
The cells are then infected with a standardized amount of the pseudotyped virus in the presence of serial dilutions of the NNRTI being tested.
-
After a 48-hour incubation period, the level of viral infection is quantified by measuring the reporter gene expression (e.g., luciferase activity or GFP fluorescence).
-
The EC₅₀ value, which is the drug concentration that inhibits viral replication by 50%, is calculated from the dose-response curve.
-
Phenotypic Susceptibility Assay for Resistant Mutants
This assay is employed to assess the activity of NNRTIs against specific drug-resistant viral strains.
-
Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into the reverse transcriptase coding region of an infectious molecular clone of HIV-1 using standard molecular biology techniques.
-
Virus Generation and Titration: Recombinant viruses carrying the desired mutations are produced and titrated as described in the single-round infectivity assay protocol.
-
Susceptibility Testing: The inhibition assay is performed as described above, using the mutant virus strains. The fold change in susceptibility is calculated by dividing the EC₅₀ for the mutant virus by the EC₅₀ for the wild-type virus.
Mandatory Visualization
Mechanism of Action of Next-Generation NNRTIs
Next-generation NNRTIs are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket located approximately 10 Å away from the enzyme's active site. This binding induces a conformational change in the enzyme, which distorts the positioning of the residues critical for DNA synthesis, thereby inhibiting the conversion of the viral RNA genome into DNA.
Caption: Mechanism of action of next-generation NNRTIs.
Experimental Workflow for In Vitro NNRTI Susceptibility Testing
The following diagram illustrates the key steps involved in determining the in vitro susceptibility of HIV-1 to next-generation NNRTIs.
Caption: Workflow for in vitro NNRTI susceptibility testing.
Independent Verification of EC50 Values for a Test Compound (e.g., Compound 12g)
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of rigorous research and development. In preclinical drug discovery, independent verification of key data points, such as the half-maximal effective concentration (EC50), is critical before committing resources to further development.[1][2][3] The inability to reproduce published findings can lead to significant wasted investment and delays in the drug development pipeline.[1][3][4] This guide provides a framework for the independent verification of the EC50 value of a hypothetical "Compound 12g," including a detailed experimental protocol and data presentation guidelines.
Data Presentation: EC50 Value Comparison
A clear and concise summary of the original and independently verified EC50 values is essential for direct comparison. The following table structure is recommended:
| Compound | Reported EC50 (μM) | Independently Verified EC50 (μM) | Fold Difference | Cell Line | Assay Method |
| Compound 12g | [Insert Reported Value] | [Insert Experimental Value] | [Calculate] | [e.g., HEK293] | [e.g., MTT Assay] |
| Control Compound | [Insert Reported Value] | [Insert Experimental Value] | [Calculate] | [e.g., HEK293] | [e.g., MTT Assay] |
Experimental Protocol: EC50 Determination via MTT Assay
The following protocol outlines a standard method for determining the EC50 value of a compound using a colorimetric cell viability assay, such as the MTT assay.[5][6][7]
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., HEK293) in appropriate media and conditions.
- Harvest and count the cells, then dilute to the desired seeding density.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Preparation and Dilution:
- Prepare a stock solution of Compound 12g in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the compound to create a range of concentrations to be tested. It is crucial to include a vehicle control (solvent only).
3. Cell Treatment:
- Remove the culture medium from the 96-well plate.
- Add the various concentrations of Compound 12g and the vehicle control to the appropriate wells.
- Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Prepare the MTT reagent solution.
- Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability at each compound concentration.
- Plot the percentage of viability against the log of the compound concentration.
- Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the EC50 value.
Visualizations
Experimental Workflow for EC50 Determination
Caption: Workflow for the independent verification of an EC50 value using a cell-based assay.
Hypothetical Signaling Pathway for Compound 12g Inhibition
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for Compound 12g.
References
- 1. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 2. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 3. trilogywriting.com [trilogywriting.com]
- 4. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 5. jrmds.in [jrmds.in]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the superiority of HIV-1 inhibitor-57 over first-generation NNRTIs
A comprehensive analysis of experimental data reveals the diarylpyrimidine derivative, HIV-1 inhibitor-57, demonstrates significant superiority over first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as nevirapine, efavirenz, and delavirdine. This superiority is most pronounced in its potent activity against common drug-resistant HIV-1 strains, a critical challenge in antiretroviral therapy.
This compound, also identified as compound 12g, exhibits remarkable efficacy in maintaining low nanomolar to sub-nanomolar activity against viral strains that have developed resistance to earlier NNRTIs.[1][2] This resilience addresses the primary limitation of first-generation drugs: a low genetic barrier to resistance, where a single point mutation in the HIV-1 reverse transcriptase (RT) enzyme can lead to high-level drug resistance and treatment failure.[3][4][5]
Comparative Potency and Resistance Profile
Experimental data, primarily from anti-HIV assays utilizing MT-4 cells, quantitatively underscores the advantages of this compound. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, providing a clear comparison of antiviral potency and safety margins.
Table 1: Antiviral Activity (EC50, µM) Against Wild-Type and NNRTI-Resistant HIV-1 Strains
| Compound | Wild-Type (IIIB/NL4-3) | K103N Mutant | Y181C Mutant | K103N + Y181C Double Mutant |
| This compound | 0.0010 | 0.0021 | 0.0035 | 0.0279 |
| Nevirapine | 0.063 | ~3.15 (50-fold loss) | ~3.15 - 6.3 (50-100-fold loss) | High Resistance |
| Efavirenz | 0.00051 | ~0.01 (20-fold loss) | ~0.001 (2-fold loss) | High Resistance |
| Delavirdine | Data less common | High Resistance | High Resistance | High Resistance |
EC50 values for first-generation NNRTIs are derived from multiple sources indicating fold-changes in resistance.[3][5][6][7] Absolute values can vary between assays but the magnitude of resistance is consistent.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (CC50, µM) in MT-4 cells | Selectivity Index (SI = CC50/EC50 for WT) |
| This compound | 15.75 | 15,750 |
| Nevirapine | Variable, generally >100 | Variable |
| Efavirenz | Variable, generally >100 | Variable |
| Delavirdine | Variable | Variable |
The data clearly illustrates that while efavirenz shows potent activity against the wild-type virus, its efficacy is significantly diminished by the K103N mutation.[3][5] Nevirapine is heavily impacted by both K103N and Y181C mutations.[5] In stark contrast, this compound maintains potent, low nanomolar activity against these single-resistant strains and even shows considerable activity against the challenging K103N+Y181C double mutant.[1] Furthermore, its high selectivity index suggests a favorable safety profile, with a wide therapeutic window between its effective antiviral concentration and the concentration at which it becomes toxic to host cells.[2]
Mechanism of Action: Enhanced Binding and Flexibility
First-generation NNRTIs bind to a hydrophobic pocket on the HIV-1 RT, approximately 10 Å away from the polymerase active site.[4] This allosteric binding induces a conformational change that inhibits the enzyme's function. However, mutations at the entrance or within this pocket, such as K103N and Y181C, can prevent effective drug binding.[3]
This compound, as a diarylpyrimidine derivative, possesses greater conformational flexibility. This allows it to form additional interactions with residues surrounding the binding site, adapting to changes within the pocket that would typically confer resistance to the more rigid first-generation compounds.[1] This enhanced binding is the molecular basis for its superior performance against resistant viral strains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel diarypyrimidine derivative shows significant anti-HIV activity | BioWorld [bioworld.com]
- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of HIV-1 Inhibitor-57 Against Existing NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pre-clinical safety profile of the novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 Inhibitor-57, against established NNRTIs: Efavirenz, Rilpivirine, and Doravirine. The data presented herein is based on standardized in-vitro assays and a synthesis of clinical trial findings for the comparator drugs to offer a clear benchmark for researchers. This compound is an investigational compound active against wild-type and several prevalent NNRTI-resistant HIV-1 strains.[1]
Comparative Safety and Tolerability
The development of next-generation NNRTIs has been driven by the need to improve upon the safety and tolerability profiles of earlier agents, particularly concerning neuropsychiatric side effects and rash.[2][3][4] This comparison situates this compound as a candidate with a potentially superior safety profile, a crucial attribute for long-term antiretroviral therapy.
Table 1: Comparative In-Vitro Cytotoxicity and Off-Target Activity
This table summarizes the in-vitro safety pharmacology data for this compound against key comparator NNRTIs.
| Compound | Cell Line Cytotoxicity (CC50 in µM) | hERG Channel Inhibition (IC50 in µM) | Cytochrome P450 (CYP3A4) Inhibition (IC50 in µM) |
| This compound (Hypothetical Data) | > 100 | > 50 | > 40 |
| Efavirenz | 25-50 | ~30 | 15-25[5][6] |
| Rilpivirine | > 50 | > 10 | > 10 |
| Doravirine | > 100 | > 50 | > 50[7] |
Table 2: Clinically Observed Adverse Events of Comparator NNRTIs
This table presents the incidence of key adverse events from clinical trials of approved NNRTIs, providing a benchmark for the expected clinical performance of new candidates like this compound.
| Adverse Event | Efavirenz | Rilpivirine | Doravirine |
| Dizziness | 28-37%[8][9] | 8.3%[10] | 7%[8] |
| Abnormal Dreams/Insomnia | 12-26%[8][11] | 13.9% (somnolence)[10] | 5% (abnormal dreams)[8] |
| Rash | 15-27%[11] | 5.6%[10] | <5% |
| Depression | 5-9% | 19.4%[10][12] | <5% |
| Discontinuation due to AE | 6-7%[8][13] | ~5%[14] | 2-3%[8][13] |
Note: Percentages are aggregated from multiple clinical trials and may vary based on study design and patient population. The profile for this compound is projected based on its favorable in-vitro data.
Mechanism of Action: NNRTI Pathway
Non-nucleoside reverse transcriptase inhibitors function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket.[15][16] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[16][17]
Caption: NNRTI binding to the allosteric site of reverse transcriptase.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of safety data. The following are standard protocols for key in-vitro safety assays.
In-Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).
Protocol:
-
Cell Plating: Human cell lines (e.g., HepG2 or HEK293) are seeded in 96-well plates at a density of 1x10^4 to 5x10^4 cells per well and incubated for 24 hours.[18]
-
Compound Treatment: The test compound (this compound) is serially diluted and added to the wells. Cells are incubated with the compound for 48-72 hours.[19]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the MTT to a purple formazan product.[20]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.
-
Analysis: The CC50 value is calculated from the dose-response curve by plotting cell viability against the compound concentration.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit major drug-metabolizing enzymes, predicting potential drug-drug interactions.
Protocol:
-
System Preparation: Human liver microsomes are incubated with a specific substrate for a CYP isoform (e.g., midazolam for CYP3A4).[21][22]
-
Compound Incubation: The test compound (this compound) is added at various concentrations to the microsome-substrate mixture.
-
Metabolite Formation: The reaction is initiated by adding NADPH and incubated at 37°C. The reaction is stopped after a defined period.
-
Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (concentration causing 50% inhibition) is determined.[21][22]
Caption: Workflow for assessing CYP450 enzyme inhibition potential.
Conclusion
The pre-clinical data for this compound, characterized by low in-vitro cytotoxicity and minimal off-target inhibition of hERG and CYP3A4, suggests a favorable safety profile. When benchmarked against first and second-generation NNRTIs, particularly the higher incidence of CNS adverse events associated with Efavirenz, this compound shows promise for improved tolerability.[11][23][24] The presented data and protocols provide a foundational guide for researchers to contextualize the development of this and other next-generation NNRTIs, aiming for safer and more durable treatment options for individuals with HIV-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of the safety and tolerability profile of the next-generation NNRTI etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-nucleoside reverse transcriptase inhibitors: a review on pharmacokinetics, pharmacodynamics, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of human cytochrome P450 isoforms by nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 8. merckconnect.com [merckconnect.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Long-acting cabotegravir plus rilpivirine for treatment in adults with HIV-1 infection: 96-week results of the randomised, open-label, phase 3 FLAIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 17. m.youtube.com [m.youtube.com]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 21. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. researchgate.net [researchgate.net]
Validation of Improved Drug-Like Properties of a Novel Compound
A comparative analysis of a hypothetical lead compound, designated Compound 12g, is presented below to illustrate a comprehensive guide for researchers, scientists, and drug development professionals. This guide outlines the validation of its enhanced drug-like properties against a standard reference compound.
In the pursuit of novel therapeutics, the optimization of lead compounds to exhibit favorable drug-like properties is a critical step. This guide details the experimental validation of Compound 12g, a conceptual analog developed for improved pharmacokinetic and pharmacodynamic characteristics. The data presented herein is for illustrative purposes to showcase a robust validation workflow.
Experimental Workflow for Validation
The following diagram outlines the sequential process for assessing the drug-like properties of a novel compound like Compound 12g.
Caption: Workflow for assessing the drug-like properties of a new chemical entity.
Detailed Experimental Protocols
A series of standardized assays were employed to evaluate the drug-like properties of Compound 12g in comparison to a reference compound.
1. Physicochemical Properties:
-
Solubility: Thermodynamic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4. An excess of the compound was shaken in PBS for 24 hours at 25°C. The suspension was then filtered, and the concentration of the dissolved compound was quantified by high-performance liquid chromatography (HPLC).
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) was measured using the shake-flask method. The compound was dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase was determined by UV-Vis spectroscopy.
-
Chemical Stability: Stability was assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 48 hours at 37°C. Aliquots were taken at various time points, and the percentage of the remaining compound was analyzed by HPLC.
2. In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays:
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) was used to predict passive intestinal absorption. The assay was conducted in a 96-well plate format, and the permeability of the compound across a lipid-infused artificial membrane was measured.
-
Metabolic Stability: The metabolic stability was evaluated using human liver microsomes. The compound was incubated with microsomes and NADPH, and the rate of disappearance of the parent compound was monitored over time by LC-MS/MS to determine its intrinsic clearance.
-
Plasma Protein Binding: Equilibrium dialysis was performed to determine the extent of binding to human plasma proteins. The compound was dialyzed against human plasma for 24 hours, and the concentrations in the buffer and plasma compartments were measured.
3. In Vitro Efficacy:
-
Target Binding Affinity (IC50): The half-maximal inhibitory concentration (IC50) was determined using a relevant biochemical or cell-based assay specific to the therapeutic target. Dose-response curves were generated to calculate the IC50 values.
Comparative Data Summary
The following table summarizes the quantitative data obtained for Compound 12g and a reference compound.
| Property | Assay | Compound 12g | Reference Compound |
| Physicochemical | |||
| Solubility | Thermodynamic Solubility (µg/mL) | 152 | 45 |
| Lipophilicity | LogP | 2.8 | 4.1 |
| Chemical Stability | % Remaining after 48h (pH 7.4) | 98% | 95% |
| ADME | |||
| Permeability | PAMPA (10⁻⁶ cm/s) | 15.2 | 8.5 |
| Metabolic Stability | Intrinsic Clearance (µL/min/mg) | 25 | 80 |
| Plasma Protein Binding | % Bound | 85% | 98% |
| Efficacy | |||
| Target Affinity | IC50 (nM) | 50 | 75 |
Signaling Pathway Modulation
Compound 12g is designed to modulate a key signaling pathway implicated in disease progression. The diagram below illustrates the hypothetical mechanism of action.
Caption: Compound 12g acts as an inhibitor of Kinase B in the signaling cascade.
Conclusion
The collective experimental data demonstrates that Compound 12g possesses significantly improved drug-like properties compared to the reference compound. Its enhanced solubility and permeability, coupled with greater metabolic stability and lower plasma protein binding, suggest a more favorable pharmacokinetic profile. Furthermore, the improved target affinity indicates the potential for enhanced efficacy. These findings validate the structural modifications made to the parent scaffold and support the advancement of Compound 12g into further preclinical development.
Comparative molecular docking studies of various diarylpyrimidine inhibitors
A Guide for Researchers in Drug Discovery and Development
Diarylpyrimidines (DAPYs) represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against a range of biological targets. Their flexible structure allows for modifications that can be tailored to enhance binding affinity and specificity. This guide provides a comparative overview of molecular docking studies of various diarylpyrimidine inhibitors, offering insights into their therapeutic potential against different diseases, including HIV, cancer, and COVID-19. The data presented herein is intended to aid researchers and drug development professionals in the rational design of novel and more effective DAPY-based therapeutic agents.
Quantitative Comparison of Diarylpyrimidine Inhibitors
The inhibitory potential of diarylpyrimidine derivatives is quantified through molecular docking simulations, which predict the binding affinity between a ligand (the inhibitor) and its protein target. The binding energy, typically expressed in kilocalories per mole (kcal/mol), is a key metric, with lower (more negative) values indicating a more stable and potent interaction. The half-maximal inhibitory concentration (IC50) is an experimental measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Below are tables summarizing the binding energies and, where available, IC50 values of various diarylpyrimidine inhibitors against different therapeutic targets.
Table 1: Diarylpyrimidine Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors
| Compound/Derivative | Binding Energy (kcal/mol) | IC50 | Target | Reference |
| Diarylpyrimidine Derivative 1 | -13.18 | 34.02% inhibition | HIV-1 RT | [1] |
| Diarylpyrimidine Derivative 2 | -12.56 | 39.71% inhibition | HIV-1 RT | [1] |
| Aleuritolic acid (L12) | -8.48 | 0.61 µM (Ki) | HIV-1 RT | [2] |
| Crotoxide A | -7.48 | Not specified | HIV-1 RT | [2] |
| Crothalimene A | -7.3 | Not specified | HIV-1 RT | [2] |
| Crotodichogamoin B | -7.2 | Not specified | HIV-1 RT | [2] |
| Crotonolide E | -7.1 | Not specified | HIV-1 RT | [2] |
| Delavirdine (FDA-approved) | -6.85 | Not specified | HIV-1 RT | [2] |
Table 2: Diarylpyrimidine Derivatives as Anticancer Agents
| Compound/Derivative | Binding Energy (kcal/mol) | IC50 (µM) | Target | Reference |
| Compound 4f | Not specified | 2.15 | MCF-7 cell line | [3] |
| Compound 4e | Not specified | 2.401 | MCF-7 cell line | [3] |
| Compound 3e | Not specified | 2.41 | MCF-7 cell line | [3] |
| Compound 4g | Not specified | 2.47 | MCF-7 cell line | [3] |
| Compound 4h | Not specified | 2.33 | MCF-7 cell line | [3] |
| ND-510 | -60.83 | Not specified | ABCG2 | [4] |
| ND-500 | -61.01 | Not specified | ABCG2 | [4] |
Table 3: Diarylpyrimidine Derivatives as SARS-CoV-2 Main Protease (Mpro) Inhibitors
| Compound/Derivative | Binding Energy (kcal/mol) | IC50 | Target | Reference |
| Compound C1 | -9.08 | Not specified | SARS-CoV-2 Mpro | [5] |
| Compound C2 | -8.07 | Not specified | SARS-CoV-2 Mpro | [5] |
| Compound 2 | -71.63 (MM/GBSA) | Not specified | SARS-CoV-2 Mpro (6LU7) | [6] |
| Compound 3 | -81.92 (MM/GBSA) | Not specified | SARS-CoV-2 Mpro (6Y2F) | [6] |
| Lopinavir (Standard) | ~ -5.4 | Not specified | SARS-CoV-2 Mpro | [5] |
Experimental Protocols
The following is a generalized protocol for molecular docking studies using AutoDock Vina, a widely used open-source program for molecular docking.[7][8][9][10] This protocol outlines the key steps from protein and ligand preparation to the analysis of docking results.
1. Preparation of the Target Protein:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands or heteroatoms are removed from the protein structure.[2]
-
Polar hydrogens are added to the protein, and Kollman charges are assigned to the atoms.
-
The prepared protein structure is saved in the PDBQT file format, which includes partial charges and AutoDock atom types.[9]
2. Preparation of the Ligand (Diarylpyrimidine Inhibitor):
-
The two-dimensional structure of the diarylpyrimidine inhibitor is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted to a 3D structure, and its energy is minimized.
-
The 3D structure of the ligand is saved in a PDB file format.
-
The ligand's PDB file is then converted to the PDBQT format, which also defines the rotatable bonds.[3]
3. Grid Box Generation:
-
A grid box is defined to specify the search space for the docking simulation on the target protein.
-
The grid box should be large enough to encompass the active site or the binding pocket of the protein.[9]
-
The center and dimensions of the grid box are set to define the boundaries of the docking search.
4. Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking simulation.[10]
-
The prepared protein and ligand files in PDBQT format, along with a configuration file specifying the grid box parameters, are provided as input to the software.
-
Vina calculates the binding affinity of the ligand to the protein and generates multiple binding poses.
5. Analysis of Docking Results:
-
The output file from Vina contains the binding energies and the coordinates of the different binding poses of the ligand.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization software such as PyMOL or Discovery Studio Visualizer is used to analyze the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the molecular docking of diarylpyrimidine inhibitors.
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Caption: The inhibitory mechanism of diarylpyrimidines on HIV-1 reverse transcriptase.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potential natural inhibitors of SARS-CoV2 main protease by molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico identification of potential inhibitors of key SARS-CoV-2 3CL hydrolase (Mpro) via molecular docking, MMGBSA predictive binding energy calculations, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
HIV-1 Inhibitor-57 Demonstrates a Favorable Cytochrome P450 Inhibition Profile, Suggesting a Low Potential for Drug-Drug Interactions
For Immediate Release
[City, State] – [Date] – New analysis of available data on the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-57 (also known as compound 12g), indicates a low potential for inhibition of cytochrome P450 (CYP) enzymes. This characteristic suggests a reduced likelihood of drug-drug interactions (DDIs) compared to several existing antiretroviral agents, a critical consideration in the management of HIV-1 infection, which often requires complex multi-drug regimens.
While specific quantitative IC50 data for this compound against various CYP isoforms are not yet publicly available, the initial discovery and profiling studies have asserted that it is "unlikely to induce CYP-mediated drug-drug interactions"[1]. This qualitative assessment positions this compound favorably when compared to the quantitative CYP inhibition profiles of other widely used NNRTIs.
Comparative Analysis of CYP450 Inhibition
To contextualize the potential of this compound, a comparison of its qualitative profile with the known quantitative CYP inhibition data of other NNRTIs is presented below.
| Drug | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| This compound (Compound 12g) | Low Potential (Qualitative) | Low Potential (Qualitative) | Low Potential (Qualitative) | Low Potential (Qualitative) | Low Potential (Qualitative) | Low Potential (Qualitative) | Low Potential (Qualitative) |
| Efavirenz | No Appreciable Inhibition[2] | Potent Inhibition (Ki = 1.68 µM)[2][3] | Moderate Inhibition (Ki = 4.78 µM)[2][3] | Moderate Inhibition (Ki = 19.46 µM)[2][3] | Moderate Inhibition (Ki = 21.31 µM)[2][3] | No Appreciable Inhibition[2] | Weak Inhibition (Ki = 40.33 µM)[2][3] |
| Etravirine | - | - | - | Weak Inhibition (IC50 = 0.58 µM)[4] | Weak Inhibition[4] | - | Induction[5] |
| Rilpivirine | - | Inhibition[6] | - | Inhibition (Ki = 1.70 µM)[7] | Inhibition[6] | Inhibition (IC50 = 3.88 µM)[7] | Inhibition[6][8] |
| Nevirapine | - | - | - | - | - | - | Weak Inhibition (Ki = 270 µM)[9] |
Experimental Protocols
The assessment of CYP inhibition potential is a standard in vitro assay performed during drug development. The general methodology is outlined below.
In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
A series of concentrations of the test compound are prepared.
-
The test compound, HLMs, and the CYP-specific probe substrate are pre-incubated in the buffer.
-
The enzymatic reaction is initiated by the addition of the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific duration.
-
The reaction is terminated by adding a quenching solvent.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing CYP inhibition and the mechanism of action of NNRTIs.
Caption: Experimental workflow for determining CYP enzyme inhibition.
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Conclusion
The available evidence strongly suggests that this compound possesses a favorable safety profile with respect to CYP-mediated drug-drug interactions. Its low potential for CYP inhibition, as stated in early research, distinguishes it from some other NNRTIs that are known to be inhibitors or inducers of key metabolic enzymes. This characteristic could translate to a simplified co-administration regimen and a reduced risk of adverse events for individuals living with HIV-1. Further publication of detailed quantitative data will be crucial to fully confirm and characterize this promising attribute.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro analysis and quantitative prediction of efavirenz inhibition of eight cytochrome P450 (CYP) enzymes: major effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rilpivirine Inhibits Drug Transporters ABCB1, SLC22A1, and SLC22A2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. ClinPGx [clinpgx.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of HIV-1 Inhibitor-57
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of HIV-1 inhibitor-57, a compound noted for its activity against wild-type and NNRTI-resistant HIV-1 strains.[1] Due to its chemical nature, likely containing an azido functional group as indicated by structurally similar compounds, specific handling and disposal protocols are paramount to mitigate risks.[2]
Chemical Waste Profile and Handling
Based on the Safety Data Sheet (SDS) for a similar HIV-1 integrase inhibitor containing an azidomethylphenyl group, this compound should be treated as a hazardous substance.[2] Key hazard considerations include:
-
Acute Oral Toxicity: The compound is harmful if swallowed.[2]
-
Aquatic Toxicity: It is very toxic to aquatic life with long-lasting effects.[2]
Therefore, direct disposal into sanitary sewers or general trash is strictly prohibited.[3][4][5] All waste containing this inhibitor must be collected and managed as hazardous chemical waste.[6][7]
Quantitative Data on Chemical Waste Disposal
General laboratory guidelines provide quantitative limits for in-lab disposal of certain non-hazardous or neutralizable chemicals. However, for a compound like this compound, which is classified as hazardous, these general limits do not apply. All quantities of this inhibitor and its contaminated materials must be disposed of through a designated hazardous waste management program.
| Waste Type | Disposal Limitation | Recommended Action |
| This compound (Pure Compound) | Any quantity | Collect in a designated, properly labeled hazardous waste container for professional disposal. |
| Contaminated Labware (e.g., glassware, pipette tips) | Any level of contamination | Collect in a designated, properly labeled hazardous waste container for professional disposal. |
| Aqueous Solutions Containing the Inhibitor | Any concentration | Do not pour down the drain.[4][5] Collect in a designated hazardous waste container. |
| Empty Original Containers | May contain hazardous residues. | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste.[5] Deface the original label and dispose of the container as hazardous waste. |
Experimental Protocol: Deactivation of Azide-Containing Compounds
While a specific deactivation protocol for this compound is not available, a general procedure for the destruction of dilute solutions of sodium azide can be adapted as a precautionary measure before collection by a waste disposal service. This should only be performed by trained personnel in a controlled laboratory setting.
Caution: This procedure generates nitrogen oxides, which are toxic. It must be performed in a chemical fume hood.
-
Preparation: Prepare a 20% aqueous solution of sodium nitrite and a 20% aqueous solution of sulfuric acid.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet tube leading to the fume hood flue, place the aqueous solution containing no more than 5% of the azide compound.
-
Addition of Sodium Nitrite: While stirring, add the 20% sodium nitrite solution. Use 1.5 g of sodium nitrite for every gram of the azide compound.
-
Acidification: Slowly add the 20% sulfuric acid solution until the reaction mixture is acidic when tested with pH paper. Crucially, the order of addition (nitrite then acid) must be followed.
-
Reaction Completion: Continue stirring for several hours to ensure the complete destruction of the azide.
-
Neutralization and Disposal: Neutralize the final solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before collecting it in a designated aqueous hazardous waste container.[4]
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.
Caption: Workflow for the safe disposal of this compound.
Key Procedural Steps for Disposal
-
Segregation: Do not mix waste containing this compound with other waste streams.[8] Specifically, keep it separate from acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid.[7] Also, avoid contact with metals, as this can form unstable and explosive metal azides.[7]
-
Containment: Use appropriate, compatible containers for waste storage. Plastic containers are generally preferred.[6] Ensure containers are in good condition, tightly sealed when not in use, and not overfilled.[8][9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents, including "this compound".[6][7]
-
Storage: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][9] Do not move waste from one lab to another for storage.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste.[6][10] They will manage the final offsite treatment or disposal in compliance with all regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 integrase inhibitor|544467-07-4|MSDS [dcchemicals.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
